Fgfr2-IN-2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H22N4O |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-[3-(4-piperazin-1-ylphenyl)-1H-indazol-6-yl]phenol |
InChI |
InChI=1S/C23H22N4O/c28-20-8-3-16(4-9-20)18-5-10-21-22(15-18)25-26-23(21)17-1-6-19(7-2-17)27-13-11-24-12-14-27/h1-10,15,24,28H,11-14H2,(H,25,26) |
InChI Key |
OYKIIJTXTXJYKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C3=NNC4=C3C=CC(=C4)C5=CC=C(C=C5)O |
Origin of Product |
United States |
Foundational & Exploratory
Fgfr2-IN-2: A Technical Guide to Synthesis, Purification, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Synthesis of Fgfr2-IN-2: A Generalized Approach
The synthesis of potent and selective kinase inhibitors like this compound typically involves multi-step organic synthesis. While the exact route for this compound is proprietary, the synthesis of similar FGFR2 inhibitors often involves the coupling of heterocyclic core structures. For instance, the synthesis of a selective FGFR2 degrader involved coupling a pan-FGFR inhibitor, Erdafitinib, with a Cereblon (CRBN) E3 ligase ligand.[1] This modular approach allows for the systematic modification of different parts of the molecule to optimize potency, selectivity, and pharmacokinetic properties.
A general synthetic workflow for a kinase inhibitor might include:
-
Scaffold Synthesis: Construction of the core heterocyclic scaffold, which often serves as the ATP-competitive binding motif.
-
Functionalization: Introduction of various functional groups to the core scaffold to enhance binding affinity and selectivity for the target kinase.
-
Linker Chemistry (if applicable): For molecules like PROTACs (Proteolysis Targeting Chimeras), this involves the synthesis and attachment of a linker to connect the kinase-binding moiety to an E3 ligase ligand.
-
Final Assembly: The final synthetic steps to assemble the complete molecule.
Purification of Small Molecule Inhibitors
The purification of the final compound is a critical step to ensure high purity for biological assays and potential therapeutic use. Common purification techniques for small molecules like this compound include:
-
Chromatography:
-
Flash Column Chromatography: A primary method for purifying reaction mixtures based on the differential adsorption of compounds to a stationary phase (e.g., silica gel).
-
High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for both analytical and preparative-scale purification. Reverse-phase HPLC is commonly employed for purifying small organic molecules.
-
-
Crystallization: A technique to obtain highly pure crystalline solids from a solution.
-
Extraction: Liquid-liquid extraction is often used to separate the desired product from impurities based on their differential solubilities in two immiscible liquid phases.
Quantitative Data for FGFR Inhibitors
The potency of this compound and other FGFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values.
| Compound | Target(s) | IC50 (nM) | Reference |
| This compound | FGFR1 | 7.3 | [2] |
| FGFR2 | 4.3 | [2] | |
| FGFR3 | 7.6 | [2] | |
| FGFR4 | 11 | [2] | |
| N5 (FGFR2 degrader) | FGFR2 | 0.08 | [1] |
| Compound 28e (FGFR2-selective degrader) | FGFR2 | 0.121 (for V564F mutant) | [3] |
The FGFR2 Signaling Pathway
Fibroblast growth factor receptor 2 (FGFR2) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, migration, and angiogenesis.[4][5][6] Dysregulation of the FGFR2 signaling pathway is implicated in numerous developmental syndromes and cancers.[4]
Mechanism of Activation:
The activation of FGFR2 is initiated by the binding of a fibroblast growth factor (FGF) ligand and heparan sulfate proteoglycans (HSPGs) to the extracellular domain of the receptor.[7][8] This binding induces receptor dimerization, leading to the autophosphorylation of specific tyrosine residues in the intracellular kinase domain.[7][8]
Downstream Signaling Cascades:
The phosphorylated tyrosine residues serve as docking sites for various signaling proteins, which in turn activate several downstream pathways:[5][7][9][10]
-
RAS-MAPK Pathway: The recruitment of FRS2 (FGFR substrate 2) and GRB2/SOS complex activates RAS, which subsequently triggers the MAP kinase cascade (RAF-MEK-ERK). This pathway is primarily involved in cell proliferation and differentiation.[5][9][10]
-
PI3K-AKT Pathway: FRS2 also recruits the p85 subunit of PI3K, leading to the activation of AKT. The PI3K-AKT pathway is a key regulator of cell survival and apoptosis.[5][9][10]
-
PLCγ Pathway: Activated FGFR2 can also directly bind and activate phospholipase C gamma (PLCγ), which hydrolyzes PIP2 into IP3 and DAG. This pathway is involved in cell motility and calcium signaling.[5][7][9]
-
STAT Pathway: FGFR2 activation can also lead to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which then translocate to the nucleus to regulate gene expression.[9][10]
Below is a diagram illustrating the core components of the FGFR2 signaling pathway.
References
- 1. Synthesis and identification of a selective FGFR2 degrader with potent antiproliferative effects in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oncogenic activation revealed by FGFR2 genetic alterations in intrahepatic cholangiocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antitumor activity of a novel FGFR2-selective degrader to overcome resistance of the FGFR2V564F gatekeeper mutation based on a pan-FGFR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fibroblast growth factor receptor 2 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. What are FGFR2 modulators and how do they work? [synapse.patsnap.com]
- 7. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling by FGFR2 | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Fibroblast Growth Factor Receptor 2 Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Fgfr2-IN-2: A Comprehensive Technical Guide to its Binding Affinity for the FGFR2 Kinase Domain
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the binding affinity of Fgfr2-IN-2 to the Fibroblast Growth Factor Receptor 2 (FGFR2) kinase domain. This document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Binding Affinity Data
The binding affinity of this compound for the FGFR2 kinase domain is a critical parameter in assessing its potential as a therapeutic agent. The most common metric used to quantify the efficacy of an inhibitor is the half-maximal inhibitory concentration (IC50).
| Compound | Target | IC50 (nM) |
| This compound | FGFR2 Kinase Domain | 4.3 |
This low nanomolar IC50 value indicates that this compound is a potent inhibitor of FGFR2 kinase activity.
Mechanism of Action
This compound is a small molecule inhibitor that targets the ATP-binding site of the FGFR2 kinase domain.[1][2][3] By competitively binding to this site, it prevents the endogenous ATP from binding, thereby inhibiting the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This blockade of signal transduction ultimately interferes with cell proliferation, survival, and other processes that are often dysregulated in cancer.
Experimental Protocols
The determination of the binding affinity and inhibitory activity of compounds like this compound against the FGFR2 kinase domain is typically achieved through various biochemical and cellular assays. Below are detailed methodologies for commonly employed experiments.
FGFR2 Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of the purified FGFR2 kinase domain.
Objective: To determine the IC50 value of this compound for the FGFR2 kinase.
Materials:
-
Recombinant human FGFR2 kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 2.5mM DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, LanthaScreen™ Eu Kinase Binding Assay)
-
Microplate reader
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO and then diluted in kinase buffer.
-
Reaction Setup: The kinase reaction is typically performed in a 96-well or 384-well plate. The following components are added to each well:
-
This compound dilution or DMSO (for control)
-
Recombinant FGFR2 kinase
-
A mixture of the peptide substrate and ATP to initiate the reaction.
-
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C or room temperature) for a specific period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
-
Detection: The amount of substrate phosphorylation is quantified. This can be done using various methods:
-
Luminescence-based (e.g., ADP-Glo™): This method measures the amount of ADP produced during the kinase reaction. A detection reagent is added to convert ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal that is proportional to kinase activity.[4][5]
-
Fluorescence Resonance Energy Transfer (FRET) (e.g., LanthaScreen™): This assay measures the displacement of a fluorescently labeled tracer from the kinase's ATP pocket by the inhibitor. A decrease in the FRET signal indicates inhibition.[6]
-
-
Data Analysis: The luminescence or fluorescence data is plotted against the inhibitor concentration. The IC50 value is then calculated by fitting the data to a dose-response curve.
Visualizations
FGFR2 Signaling Pathway
The following diagram illustrates the major signaling cascades activated by the FGFR2 receptor. This compound acts by inhibiting the initial phosphorylation event at the kinase domain, thereby blocking all subsequent downstream signaling.
Caption: Simplified overview of the major FGFR2 signaling pathways.
Experimental Workflow for IC50 Determination
The following diagram outlines the typical workflow for determining the IC50 value of an inhibitor in a biochemical kinase assay.
References
- 1. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the Fibroblast Growth Factor Receptor (FGFR) Family in Lung Cancer [mdpi.com]
- 4. promega.com [promega.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Fgfr2-IN-2: A Technical Guide to its Effect on FGFR2 Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptor 2 (FGFR2) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration. Dysregulation of FGFR2 signaling is implicated in various cancers, making it a significant target for therapeutic intervention. This technical guide provides an in-depth overview of Fgfr2-IN-2, a selective inhibitor of FGFR2, and its impact on the downstream signaling cascades. This document details the quantitative inhibitory activity of this compound, comprehensive experimental protocols for its characterization, and visual representations of the pertinent signaling pathways.
This compound: A Selective FGFR2 Inhibitor
This compound (also referred to as Compound 38) has been identified as a selective inhibitor of FGFR2. Its potency and selectivity have been characterized through biochemical assays, providing quantitative measures of its inhibitory activity against various FGFR family members.
Data Presentation: Inhibitory Activity of this compound
The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Target Kinase | IC50 (nM) | Fold Selectivity (FGFR1/FGFR2) | Fold Selectivity (FGFR3/FGFR2) |
| FGFR1 | 389 | 13.4 | - |
| FGFR2 | 29 | - | - |
| FGFR3 | 758 | - | 26.1 |
Table 1: Biochemical IC50 values of this compound against FGFR family kinases. Data sourced from a study on the de novo design and development of selective FGFR2 inhibitors[1].
FGFR2 Downstream Signaling Pathways
Upon activation by fibroblast growth factors (FGFs), FGFR2 undergoes dimerization and autophosphorylation, initiating a cascade of intracellular signaling events. The primary downstream pathways activated by FGFR2 include the Ras-MAPK/ERK pathway, the PI3K-AKT pathway, and the PLCγ pathway. These pathways collectively regulate fundamental cellular processes such as proliferation, survival, and motility.
Visualizing FGFR2 Signaling and Inhibition
The following diagrams, generated using the DOT language for Graphviz, illustrate the canonical FGFR2 signaling pathways and the mechanism of inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the effect of this compound on FGFR2 signaling.
Biochemical Kinase Assay (IC50 Determination)
This protocol outlines a method to determine the in vitro potency of this compound against FGFR kinases. The LanthaScreen™ Eu Kinase Binding Assay is a common method for this purpose.[2]
Objective: To quantify the IC50 value of this compound for FGFR1, FGFR2, and FGFR3.
Materials:
-
Recombinant human FGFR1, FGFR2, and FGFR3 kinase domains.
-
LanthaScreen™ Eu-anti-GST Antibody.
-
Kinase Tracer.
-
This compound (Compound 38).
-
Kinase Buffer.
-
384-well microplates.
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer to achieve the desired final concentrations.
-
Kinase/Antibody Mixture Preparation: Prepare a solution containing the respective FGFR kinase and the Eu-anti-GST antibody in kinase buffer.
-
Assay Plate Setup:
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the Kinase Tracer to each well to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Western Blot Analysis of Downstream Signaling
This protocol describes how to assess the effect of this compound on the phosphorylation status of key downstream signaling proteins (e.g., ERK and AKT) in a cellular context.
Objective: To determine the ability of this compound to inhibit FGF-induced phosphorylation of ERK and AKT in a relevant cancer cell line.
Materials:
-
Cancer cell line with known FGFR2 amplification or dependency (e.g., SUM52).
-
Cell culture medium and supplements.
-
This compound (Compound 38).
-
FGF ligand (e.g., FGF2).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-FGFR2, anti-FGFR2, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-phospho-AKT (Ser473), anti-AKT, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system for Western blots.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with a predetermined concentration of FGF ligand for 10-15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
Cell Viability Assay
This protocol is used to evaluate the effect of this compound on the proliferation and viability of cancer cells.
Objective: To determine the concentration-dependent effect of this compound on the viability of an FGFR2-dependent cell line.
Materials:
-
Cancer cell line with known FGFR2 amplification or dependency.
-
Cell culture medium and supplements.
-
This compound (Compound 38).
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays).
-
Plate reader capable of measuring luminescence or absorbance.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO (vehicle control).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate as required.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot cell viability against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
This compound is a valuable research tool for investigating the role of FGFR2 in normal physiology and disease. Its selectivity for FGFR2 over other FGFR family members allows for the specific interrogation of FGFR2-mediated signaling pathways. The experimental protocols provided in this guide offer a robust framework for characterizing the biochemical and cellular effects of this compound, thereby facilitating further research into the therapeutic potential of targeting FGFR2 in various pathological conditions. The provided diagrams offer a clear visual reference for the complex signaling networks involved. This comprehensive technical guide serves as a foundational resource for researchers and drug development professionals working in the field of FGFR signaling and cancer therapeutics.
References
In Vitro Characterization of Fgfr2-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of Fgfr2-IN-2, a potent inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2). This document details the biochemical and cellular activities of the compound, presents quantitative data in a structured format, and offers detailed experimental protocols for key assays. Visual diagrams are included to illustrate signaling pathways and experimental workflows, aiding in the comprehension of the inhibitor's mechanism of action and characterization process.
Introduction to FGFR2 and this compound
Fibroblast Growth Factor Receptor 2 (FGFR2) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration.[1] Dysregulation of FGFR2 signaling, through mutations, gene amplification, or translocations, is implicated in the pathogenesis of various cancers.[2] this compound is a small molecule inhibitor designed to target the kinase activity of FGFR2, thereby blocking its downstream signaling and inhibiting the growth of FGFR2-dependent tumors.
Biochemical Activity of this compound
The primary mechanism of action of this compound is the direct inhibition of the FGFR2 kinase domain. The potency of this inhibition is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Table 1: Biochemical Potency of this compound Against FGFR Family Kinases
| Kinase | IC50 (nM) |
| FGFR1 | 7.3 |
| FGFR2 | 4.3 |
| FGFR3 | 7.6 |
| FGFR4 | 11 |
Data sourced from MedchemExpress.[3]
Cellular Activity of this compound
The inhibitory effect of this compound on FGFR2 signaling within a cellular context is a critical aspect of its characterization. Cellular assays are employed to determine the compound's ability to penetrate cell membranes and inhibit the autophosphorylation of FGFR2, a key step in the activation of downstream signaling pathways.
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Endpoint Measured | IC50 (nM) |
| NCI-H716 (FGFR2 amplified) | Cell Viability | ATP levels (CellTiter-Glo) | Data not publicly available |
| SNU-16 (FGFR2 amplified) | p-FGFR2 Inhibition | Western Blot or ELISA | Data not publicly available |
Note: Specific cellular IC50 values for this compound are not currently in the public domain. The table represents typical assays used to determine cellular potency for FGFR2 inhibitors.
Signaling Pathway and Mechanism of Action
FGFR2 activation initiates a cascade of intracellular signaling events that drive cell proliferation and survival. This compound acts by blocking the initial phosphorylation event, thereby inhibiting these downstream pathways.
Experimental Protocols
The following are representative, detailed protocols for the in vitro characterization of an FGFR2 inhibitor like this compound.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human FGFR2 enzyme
-
Poly(Glu,Tyr) 4:1 substrate
-
This compound (or other test inhibitor)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM MnCl2, 50 µM DTT)[4]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer with 1% DMSO.
-
In a 384-well plate, add 1 µL of the inhibitor dilution (or 1% DMSO for control).[4]
-
Add 2 µL of FGFR2 enzyme solution (e.g., 3 ng/well) to each well.[4]
-
Add 2 µL of a substrate/ATP mixture (e.g., 50 µM ATP, 0.2 mg/mL Poly(Glu,Tyr)) to initiate the reaction.[4]
-
Incubate the plate at room temperature for 60 minutes.[4]
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[4]
-
Incubate for 40 minutes at room temperature.[4]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[4]
-
Incubate for 30 minutes at room temperature.[4]
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Cellular FGFR2 Autophosphorylation Assay (Cell-Based ELISA)
This assay quantifies the level of phosphorylated FGFR2 in cells treated with an inhibitor.
Materials:
-
FGFR2-amplified cell line (e.g., SNU-16 or NCI-H716)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Serum-free medium
-
FGF ligand (e.g., FGF2)
-
Cell-Based ELISA Kit for Phospho-FGFR2 (e.g., from Assay Biotechnology or similar)
-
96-well tissue culture plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 16-24 hours.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Pre-treat the cells with the inhibitor dilutions for 2 hours.
-
Stimulate the cells with a pre-determined concentration of FGF ligand (e.g., 10 ng/mL FGF2) for 15 minutes.
-
Immediately fix the cells with the fixing solution provided in the ELISA kit.
-
Wash the cells and block with the provided blocking buffer.
-
Incubate with a primary antibody specific for phosphorylated FGFR2 (p-FGFR2).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash and add a TMB substrate.
-
Stop the reaction with the stop solution and read the absorbance at 450 nm.
-
Normalize the p-FGFR2 signal to total protein content or cell number and calculate the IC50 value.
References
- 1. High-Level Clonal FGFR Amplification and Response to FGFR Inhibition in a Translational Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2007136465A3 - Compositions and methods for fgf receptor kinases inhibitors - Google Patents [patents.google.com]
- 4. Methods of treating cancer with an FGFR inhibitor - Patent US-11628162-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to Studying FGFR2 Biology with Selective Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor Receptor 2 (FGFR2) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, differentiation, and migration.[1] Dysregulation of FGFR2 signaling is implicated in the pathogenesis of numerous cancers, making it a key target for therapeutic intervention. Small molecule inhibitors are invaluable tools for dissecting the biological functions of FGFR2 and for the development of novel cancer therapies.
This guide initially aimed to provide an in-depth technical overview of Fgfr2-IN-2 , a selective FGFR2 inhibitor. However, while this compound is commercially available and exhibits selectivity for FGFR2, publicly accessible data regarding its comprehensive biological characterization and detailed experimental applications are limited.
To provide a thorough and practical resource, this guide will introduce the known properties of this compound and then expand its scope to feature AZD4547 , a well-characterized and extensively documented selective FGFR inhibitor. By using AZD4547 as a primary example, we can provide detailed experimental protocols and a wealth of quantitative data, thereby offering a robust blueprint for studying FGFR2 biology with selective inhibitors.
Featured Inhibitor: this compound
This compound (also known as Compound 38) is identified as a selective inhibitor of FGFR2. While detailed studies are not widely published, the following inhibitory activity has been reported:
| Target | IC50 (nM) |
| FGFR1 | 389[2] |
| FGFR2 | 29 [2] |
| FGFR3 | 758[2] |
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C23H22N4O[2] |
| Molecular Weight | 370.45 g/mol [2] |
| CAS Number | 2677709-81-6[2] |
The data indicates that this compound possesses a greater than 13-fold selectivity for FGFR2 over FGFR1 and a greater than 26-fold selectivity over FGFR3 in biochemical assays. Further research is required to fully elucidate its mechanism of action, broader kinase selectivity profile, and efficacy in cellular and in vivo models.
A Case Study for Studying FGFR2 Biology: AZD4547
AZD4547 is a potent and selective, orally bioavailable inhibitor of the FGFR family of receptor tyrosine kinases.[3] It has been extensively profiled in preclinical and clinical studies, making it an excellent model compound for this guide.
Mechanism of Action
AZD4547 is an ATP-competitive inhibitor that targets the kinase domain of FGFR1, FGFR2, and FGFR3, thereby preventing their autophosphorylation and the subsequent activation of downstream signaling pathways.[4][5] This inhibition leads to the suppression of cell proliferation and the induction of apoptosis in FGFR-dependent cancer cells.[4]
Data Presentation: Quantitative Analysis of AZD4547
The following tables summarize the inhibitory activity of AZD4547 from various studies.
Table 1: In Vitro Kinase Inhibitory Activity of AZD4547
| Kinase Target | IC50 (nM) | Reference |
| FGFR1 | 0.2 | [4] |
| FGFR2 | 2.5 | [4] |
| FGFR3 | 1.8 | [4] |
| FGFR4 | 165 | [4] |
| VEGFR2 (KDR) | 24 | [4] |
| IGFR | 581 | [6] |
Table 2: Cellular Activity of AZD4547 in FGFR-Amplified Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Aberration | GI50/IC50 (nM) | Reference |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | 3 | [7] |
| KATOIII | Gastric Cancer | FGFR2 Amplification | 5 | [7] |
| KG1a | Leukemia | FGFR Deregulation | 18-281 | [4] |
| Sum52-PE | Breast Cancer | FGFR Deregulation | 18-281 | [4] |
| KMS11 | Multiple Myeloma | FGFR Deregulation | 18-281 | [4] |
| AN3-CA | Endometrial Cancer | FGFR2 Mutant | 31 (EC50) | [8] |
| NCI-H1581 | Lung Cancer | FGFR1 Amplification | 3 | [9] |
| DMS114 | Lung Cancer | FGFR1 Amplification | 111 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the effects of an FGFR2 inhibitor like AZD4547.
In Vitro Kinase Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified FGFR2.
Protocol:
-
Materials: Recombinant human FGFR2 kinase, a suitable kinase substrate (e.g., Poly(Glu,Tyr) 4:1), ATP, kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT), test inhibitor (e.g., AZD4547), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).[10][11]
-
Procedure:
-
Prepare a serial dilution of the test inhibitor in DMSO.
-
In a 384-well plate, add 1 µl of the inhibitor dilution or DMSO (vehicle control).[11]
-
Add 2 µl of recombinant FGFR2 kinase diluted in kinase buffer.
-
Add 2 µl of a mixture of the substrate and ATP to initiate the reaction. The ATP concentration should be at or near the Km for FGFR2.[4][11]
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[11]
-
Stop the reaction and quantify the amount of ADP produced using a detection reagent according to the manufacturer's instructions. Luminescence is typically measured.[11]
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability/Proliferation Assay
This assay assesses the effect of the inhibitor on the growth and viability of cancer cells.
Protocol:
-
Materials: FGFR2-dependent cancer cell line (e.g., SNU-16), complete culture medium, 96-well plates, test inhibitor, and a cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo).[12][13][14]
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 4 x 10^4 cells/well) and allow them to adhere overnight.[13]
-
Treat the cells with a serial dilution of the test inhibitor or DMSO for a specified duration (e.g., 72 hours).[12]
-
Add the cell viability reagent to each well according to the manufacturer's protocol. For an MTT assay, this involves adding MTT solution and incubating for 1-4 hours, followed by the addition of a solubilization solution.[13][15]
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 or IC50 value.
-
Western Blot Analysis of FGFR2 Signaling
This method is used to determine if the inhibitor blocks the phosphorylation of FGFR2 and its downstream signaling proteins.
Protocol:
-
Materials: FGFR2-dependent cell line, serum-free medium, complete medium, test inhibitor, lysis buffer, primary antibodies (e.g., anti-p-FGFR2, anti-FGFR2, anti-p-ERK1/2, anti-ERK1/2, anti-p-AKT, anti-AKT), and secondary antibodies.
-
Procedure:
-
Plate cells and allow them to adhere.
-
Serum-starve the cells for a period (e.g., 12-24 hours) to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the test inhibitor or DMSO for a specified time (e.g., 2 hours).[16]
-
Stimulate the cells with a ligand (e.g., FGF2) or serum to activate the FGFR2 pathway, if necessary.
-
Wash the cells with cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
In Vivo Tumor Xenograft Model
This assay evaluates the anti-tumor efficacy of the inhibitor in a living organism.
Protocol:
-
Materials: Immunocompromised mice (e.g., nude or SCID), FGFR2-dependent cancer cells (e.g., SNU-16), Matrigel (optional), test inhibitor formulated for oral administration, and vehicle control.
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[9]
-
Administer the test inhibitor (e.g., AZD4547 at 12.5 or 25 mg/kg) or vehicle control orally once daily.[9][17]
-
Measure tumor volume and mouse body weight regularly (e.g., twice weekly). Tumor volume can be calculated using the formula: (length × width²)/2.[9]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting or immunohistochemistry).
-
Evaluate the anti-tumor efficacy by comparing the tumor growth in the treated group to the control group.
-
Mandatory Visualizations
FGFR2 Signaling Pathway
Caption: Simplified FGFR2 signaling pathway upon ligand binding.
Experimental Workflow for Characterizing an FGFR2 Inhibitor
References
- 1. Fibroblast growth factor receptor 2 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AZD4547: an orally bioavailable, potent, and selective inhibitor of the fibroblast growth factor receptor tyrosine kinase family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. glpbio.com [glpbio.com]
- 6. Probe AZD4547 | Chemical Probes Portal [chemicalprobes.org]
- 7. FGFR2 gene amplification in gastric cancer predicts sensitivity to the selective FGFR inhibitor AZD4547 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor Effects and Mechanisms of AZD4547 on FGFR2-Deregulated Endometrial Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. promega.com [promega.com]
- 11. promega.co.uk [promega.co.uk]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Cell viability assay [bio-protocol.org]
- 14. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Anti-Tumor Activity of AZD4547 Against NTRK1 Fusion Positive Cancer Cells Through Inhibition of NTRKs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo effects of AZD4547, a novel fibroblast growth factor receptor inhibitor, in a mouse model of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
Fgfr2-IN-2: A Selective Chemical Probe for Fibroblast Growth Factor Receptor 2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fgfr2-IN-2, a selective chemical probe for Fibroblast Growth Factor Receptor 2 (FGFR2). This document summarizes its chemical properties, biological activity, and the experimental protocols utilized for its characterization, serving as a comprehensive resource for researchers investigating FGFR2 signaling and developing novel therapeutics.
Introduction
Fibroblast Growth Factor Receptor 2 (FGFR2) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and migration.[1] Dysregulation of FGFR2 signaling, through mechanisms such as gene amplification, mutations, or chromosomal translocations, is implicated in the pathogenesis of numerous cancers, making it an attractive therapeutic target.[2][3] this compound, also known as Compound 38, has emerged as a valuable tool for studying FGFR2 biology due to its potent and selective inhibitory activity.[4]
Chemical and Physical Properties
This compound is a small molecule inhibitor designed to target the ATP-binding pocket of FGFR2.
| Property | Value |
| Chemical Name | 1-(4-(4-((6-oxo-5,6-dihydropyridin-3-yl)amino)pyrimidin-2-ylamino)phenyl)ethan-1-one |
| Molecular Formula | C21H18N6O2 |
| Molecular Weight | 386.41 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Chemical Structure |
|
Biological Activity
In Vitro Kinase Inhibitory Activity
This compound demonstrates potent and selective inhibition of FGFR2 kinase activity. The half-maximal inhibitory concentrations (IC50) against FGFR family members are summarized below.
| Kinase | IC50 (nM)[4] |
| FGFR1 | 389 |
| FGFR2 | 29 |
| FGFR3 | 758 |
These data highlight the significant selectivity of this compound for FGFR2 over other FGFR family members.
Cellular Activity
Further studies are required to fully characterize the cellular activity of this compound, including its ability to inhibit FGFR2 autophosphorylation and downstream signaling pathways in cancer cell lines, as well as its anti-proliferative effects.
In Vivo Efficacy and Pharmacokinetics
The in vivo efficacy and pharmacokinetic profile of this compound have not yet been extensively reported in publicly available literature. Such studies are crucial to evaluate its potential as a therapeutic agent.
Signaling Pathways and Experimental Workflows
FGFR2 Signaling Pathway
Activation of FGFR2 by its cognate fibroblast growth factor (FGF) ligands leads to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for cell proliferation, survival, and differentiation.
FGFR2 signaling cascade.
Experimental Workflow for Kinase Inhibition Assay
The inhibitory activity of this compound against FGFR2 is typically determined using an in vitro kinase assay. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
References
- 1. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FGFR inhibitors: Effects on cancer cells, tumor microenvironment and whole-body homeostasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into the potency and selectivity of covalent pan-FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Fgfr2-IN-2 In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro cell-based assays to evaluate the efficacy and mechanism of action of Fgfr2-IN-2, a small molecule inhibitor of the Fibroblast Growth Factor Receptor 2 (FGFR2).
Introduction
Fibroblast Growth Factor Receptor 2 (FGFR2) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, migration, and apoptosis.[1] Dysregulation of the FGFR2 signaling pathway, through mutations, amplifications, or fusions, is implicated in the pathogenesis of various cancers, including breast, gastric, and cholangiocarcinoma.[2][3] this compound is a potent and selective inhibitor designed to target this pathway, offering a promising avenue for targeted cancer therapy. These protocols detail the in vitro cell-based methods to characterize the activity of this compound.
Mechanism of Action
Small molecule inhibitors of FGFR2, like this compound, typically function by binding to the ATP-binding pocket of the FGFR2 kinase domain. This competitive inhibition prevents the activation of the receptor, thereby halting downstream signaling cascades critical for cell proliferation and survival, such as the MAPK and PI3K-AKT pathways.[2] The intended outcome of this inhibition is the induction of apoptosis or cell cycle arrest in cancer cells with aberrant FGFR2 signaling.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | FGFR2 Alteration | IC50 (nM) of this compound |
| SNU-16 | Gastric Cancer | Amplification | Data not available |
| KATO III | Gastric Cancer | Amplification | Data not available |
| NCI-H716 | Colorectal Cancer | Amplification | Data not available |
| SUM-52PE | Breast Cancer | Fusion | Data not available |
Note: Specific IC50 values for this compound are not publicly available and would need to be determined experimentally using the protocols outlined below.
Signaling Pathway Diagram
Caption: FGFR2 Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound by measuring cell viability.
Materials:
-
Cancer cell lines with known FGFR2 alterations (e.g., SNU-16, KATO III)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 3,000-5,000 cells per well in a 96-well plate in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 540 nm using a plate reader.[4]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).
-
Western Blot Analysis for Pathway Modulation
This protocol is used to assess the effect of this compound on the phosphorylation of key downstream proteins in the FGFR2 signaling pathway.
Materials:
-
Cancer cell lines with FGFR2 alterations
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-FGFR2, anti-FGFR2, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x IC50) and a vehicle control for a specified time (e.g., 2, 6, or 24 hours).
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels. Use GAPDH as a loading control.
-
Experimental Workflow Diagram
Caption: General workflow for in vitro cell-based assays with this compound.
References
Application Notes and Protocols for Fgfr2-IN-2 in FGFR2-Amplified Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptor 2 (FGFR2) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[1] Gene amplification of FGFR2 is a known oncogenic driver in various cancers, including a subset of gastric, breast, and cholangiocarcinomas.[2][3] This amplification leads to overexpression and constitutive activation of the FGFR2 protein, resulting in uncontrolled downstream signaling and tumor growth.[4][5] Consequently, FGFR2 has emerged as a promising therapeutic target for cancers harboring this genetic alteration.[2]
Fgfr2-IN-2 is a potent and selective small molecule inhibitor of FGFR2 kinase activity. These application notes provide a comprehensive guide for utilizing this compound in cancer cell lines with FGFR2 amplification. The protocols outlined below are based on established methodologies for characterizing the effects of FGFR inhibitors on cell viability, downstream signaling, and apoptosis. While specific quantitative data for this compound is not yet widely published, the provided data from studies on similar selective FGFR inhibitors, such as PD173074 and AZD4547, offer a valuable reference for expected outcomes.
Mechanism of Action
This compound, like other selective FGFR inhibitors, functions by competing with ATP for the binding site in the kinase domain of the FGFR2 protein.[6] This inhibition prevents the autophosphorylation and activation of the receptor, thereby blocking the initiation of downstream signaling cascades. The primary pathways affected are the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation and survival.[5][7][8] In FGFR2-amplified cancer cells, this targeted inhibition leads to cell cycle arrest and/or apoptosis.[7]
dot
Caption: FGFR2 Signaling Pathway and Inhibition by this compound.
Data Presentation
The following tables summarize the expected efficacy of selective FGFR2 inhibitors in FGFR2-amplified versus non-amplified cancer cell lines. This data is derived from studies using the well-characterized FGFR inhibitor PD173074.
Table 1: Growth Inhibition (IC50) of a Selective FGFR Inhibitor in Gastric Cancer Cell Lines
| Cell Line | FGFR2 Amplification | IC50 (µM) of PD173074 |
| KATOIII | Amplified | 0.01 - 0.07 |
| SNU-16 | Amplified | 0.01 - 0.07 |
| OCUM-2M | Amplified | 0.01 - 0.07 |
| AGS | Non-amplified | 2.6 - 13.2 |
| MKN-74 | Non-amplified | 2.6 - 13.2 |
| NCI-N87 | Non-amplified | 2.6 - 13.2 |
| Data from a study on the FGFR inhibitor PD173074, indicating that FGFR2 amplification confers approximately 100-fold greater sensitivity. |
Table 2: Phenotypic Response to FGFR2 Inhibition in FGFR2-Amplified Gastric Cancer Cell Lines
| Cell Line | Primary Outcome of FGFR2 Inhibition |
| KATOIII | Growth Arrest |
| SNU-16 | Apoptosis |
| OCUM-2M | Apoptosis |
| Observations from studies using a specific small-molecule inhibitor of FGFR2.[4][7] |
Experimental Protocols
dot
Caption: Experimental workflow for evaluating this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
FGFR2-amplified (e.g., KATOIII, SNU-16) and non-amplified cancer cell lines
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Western Blot Analysis for Downstream Signaling
This protocol is to assess the effect of this compound on the phosphorylation of FGFR2 and its downstream effectors.
Materials:
-
FGFR2-amplified cancer cell lines
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-FGFR2 (Tyr653/654), anti-FGFR2, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-p-AKT (Ser473), anti-AKT, and anti-GAPDH or β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2, 6, or 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
Apoptosis Assay (Annexin V Staining)
This protocol is to quantify the induction of apoptosis by this compound.
Materials:
-
FGFR2-amplified cancer cell lines (e.g., SNU-16, OCUM-2M)
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration for 24, 48, and 72 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
Logical Relationship of Experimental Design
dot
Caption: Logical flow of the experimental design.
Conclusion
These application notes provide a framework for investigating the utility of this compound in cancer cell lines characterized by FGFR2 amplification. The provided protocols for assessing cell viability, target engagement, and apoptosis are fundamental to characterizing the preclinical efficacy of this targeted inhibitor. The data from analogous FGFR inhibitors strongly suggest that this compound will demonstrate potent and selective activity in this molecularly defined subset of cancers.
References
- 1. Targeting FGFR2 Positive Gastroesophageal Cancer: Current and Clinical Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. FGFR2-amplified gastric cancer cell lines require FGFR2 and Erbb3 signaling for growth and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A novel small molecule RK-019 inhibits FGFR2-amplification gastric cancer cell proliferation and induces apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FGFR2 gene amplification in gastric cancer predicts sensitivity to the selective FGFR inhibitor AZD4547 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FGFR2 gene amplification and clinicopathological features in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fgfr2-IN-2 in FGFR2-Dependent Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Fgfr2-IN-2, a selective inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2), for inducing apoptosis in FGFR2-dependent tumors. This document includes key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to guide your research and development efforts.
Introduction
Fibroblast Growth Factor Receptor 2 (FGFR2) is a receptor tyrosine kinase that, when dysregulated through amplification, mutations, or fusions, can become a potent oncogenic driver in various cancers, including gastric, breast, and cholangiocarcinoma.[1][2] this compound is a selective small molecule inhibitor targeting the kinase activity of FGFR2, thereby offering a promising therapeutic strategy for tumors dependent on this signaling pathway. Inhibition of FGFR2 signaling has been demonstrated to suppress cell proliferation and induce apoptosis in cancer cells with aberrant FGFR2 activation.[1][3]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| FGFR2 | 29 |
| FGFR1 | 389 |
| FGFR3 | 758 |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a cell-free assay.[1]
Table 2: Cellular Activity of a Representative Selective FGFR2 Inhibitor (RK-019) in FGFR2-Amplified Gastric Cancer Cell Lines
| Cell Line | IC50 (nM) |
| SNU-16 | 3.96 ± 4.4 |
| KATO III | 5.45 ± 5.3 |
IC50 values were determined after 72 hours of treatment using an MTT assay.[1]
Table 3: Apoptosis Induction by a Representative Selective FGFR2 Inhibitor (RK-019) in FGFR2-Amplified Gastric Cancer Cell Lines
| Cell Line | Treatment Concentration | Duration (hours) | Apoptotic Cells (%) |
| SNU-16 | 10 nM | 72 | 45.5 |
| KATO III | 10 nM | 72 | 32.7 |
Apoptosis was quantified by Annexin V-PE/7-AAD dual staining followed by flow cytometry.[1]
Signaling Pathway and Mechanism of Action
FGFR2 activation, upon binding of its cognate fibroblast growth factor (FGF) ligands, leads to receptor dimerization and autophosphorylation of tyrosine residues in its intracellular kinase domain. This initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation. In FGFR2-dependent tumors, constitutive activation of these pathways promotes uncontrolled cell growth and inhibits apoptosis.
This compound selectively binds to the ATP-binding pocket of the FGFR2 kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling. The blockade of these pro-survival pathways ultimately leads to cell cycle arrest and induction of apoptosis.
Caption: FGFR2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of FGFR2-dependent cancer cells.
Materials:
-
FGFR2-dependent cancer cell lines (e.g., SNU-16, KATO III)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
FGFR2-dependent cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., 10 nM) and a vehicle control for 72 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis of FGFR2 Signaling Pathway
This protocol is for assessing the effect of this compound on the phosphorylation of key proteins in the FGFR2 signaling pathway.
Materials:
-
FGFR2-dependent cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FGFR2, anti-FGFR2, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Caption: General workflow for evaluating the effects of this compound.
References
Application Notes and Protocols for Western Blot Analysis of Phosphorylated FGFR2 Following Fgfr2-IN-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptor 2 (FGFR2) is a receptor tyrosine kinase that plays a pivotal role in various cellular processes, including cell proliferation, differentiation, and migration.[1] Dysregulation of the FGFR2 signaling pathway, often through gene amplification, mutations, or fusions, is implicated in the pathogenesis of several cancers.[2][3] Targeted therapies, such as the small molecule inhibitor Fgfr2-IN-2, are being developed to specifically inhibit the catalytic activity of FGFR2, thereby blocking downstream signaling cascades and impeding tumor growth.
These application notes provide a detailed protocol for performing a Western blot to detect the phosphorylation status of FGFR2 (p-FGFR2) in cultured cells following treatment with this compound. This method is essential for verifying the inhibitor's efficacy and understanding its mechanism of action.
FGFR2 Signaling Pathway
Upon binding of its ligand, such as fibroblast growth factor (FGF), FGFR2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular kinase domain. This phosphorylation event activates the receptor and initiates a cascade of downstream signaling pathways, primarily the RAS-MAPK, PI3K-AKT, PLCγ, and STAT pathways. These pathways are crucial for regulating gene expression related to cell survival and proliferation.[4][5][6] this compound acts by competitively binding to the ATP-binding pocket of the FGFR2 kinase domain, thereby preventing its autophosphorylation and subsequent activation of downstream signaling.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. FGFR2 accommodates osteogenic cell fate determination in human mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. FGFR2 gene amplification and clinicopathological features in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Differential responses to kinase inhibition in FGFR2-addicted triple negative breast cancer cells: a quantitative phosphoproteomics study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fgfr2 Inhibitors in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for characterizing the dose-response of Fibroblast Growth Factor Receptor 2 (FGFR2) inhibitors in various cancer cell lines. The information herein is compiled from established research and is intended to guide the experimental design and execution for evaluating the efficacy of FGFR2-targeted compounds.
Introduction
Fibroblast Growth Factor Receptor 2 (FGFR2) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, migration, and survival.[1][2][3] Aberrant FGFR2 signaling, driven by gene amplification, mutations, or fusions, is a key oncogenic driver in a variety of cancers, including gastric, breast, and intrahepatic cholangiocarcinoma.[4][5][6] Small molecule inhibitors targeting the kinase activity of FGFR2 have emerged as a promising therapeutic strategy.[6] These inhibitors typically bind to the ATP-binding pocket of the FGFR2 kinase domain, preventing its activation and halting downstream signaling cascades like the MAPK and PI3K-AKT pathways.[6] This document outlines the dose-response effects of several representative FGFR2 inhibitors in various cancer cell lines and provides detailed protocols for their evaluation.
Data Presentation: Dose-Response of FGFR2 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various FGFR2 inhibitors in a range of cancer cell lines. These values represent the concentration of the inhibitor required to reduce the viability of the cancer cells by 50% and are a key measure of the compound's potency.
| Inhibitor | Cell Line | Cancer Type | FGFR2 Alteration | IC50 (nM) |
| Pemigatinib | ICC13-7 | Intrahepatic Cholangiocarcinoma | FGFR2-PHGDH Fusion | ~12 |
| Pemigatinib | KATO III | Gastric Cancer | FGFR2 Amplification | - |
| Pemigatinib | SNU-16 | Gastric Cancer | FGFR2 Amplification | - |
| Futibatinib | ICC13-7 | Intrahepatic Cholangiocarcinoma | FGFR2-PHGDH Fusion | - |
| Infigratinib | ICC13-7 | Intrahepatic Cholangiocarcinoma | FGFR2-PHGDH Fusion | 12[7] |
| Infigratinib | CCLP-1 | Intrahepatic Cholangiocarcinoma | FGFR1 Overexpression | 8[7] |
| Infigratinib | RBE | Intrahepatic Cholangiocarcinoma | No FGFR Alteration | >1000[7] |
| Infigratinib | SNU1079 | Intrahepatic Cholangiocarcinoma | No FGFR Alteration | >1000[7] |
| AZD4547 | A375 | Malignant Melanoma | Not Specified | 1623[8] |
| AZD4547 | SNU-16 | Gastric Cancer | FGFR2 Amplification | - |
| PD173074 | KatoIII | Gastric Cancer | FGFR2 Amplification | - |
| PD173074 | OCUM-2M | Gastric Cancer | FGFR2 Amplification | - |
| PD173074 | Snu16 | Gastric Cancer | FGFR2 Amplification | - |
Note: "-" indicates that while the cell line was tested with the inhibitor, a specific IC50 value was not provided in the referenced search results.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT-based) for Dose-Response Curve Generation
This protocol describes a method to determine the viability of cancer cells in response to treatment with an FGFR2 inhibitor using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
FGFR2 inhibitor stock solution (e.g., in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed 3 x 10³ cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.[9] Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the FGFR2 inhibitor in culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and should not exceed a level that affects cell viability (typically <0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the inhibitor. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[9]
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[10]
-
Incubate the plate for 1 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[10]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10] Mix thoroughly to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using non-linear regression (sigmoidal dose-response with variable slope) with software such as GraphPad Prism.[9]
-
Protocol 2: Western Blot Analysis of FGFR2 Signaling Pathway
This protocol outlines the procedure for analyzing the phosphorylation status of FGFR2 and its downstream effectors (e.g., ERK, AKT) to confirm the inhibitory action of a compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
FGFR2 inhibitor
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FGFR, anti-FGFR2, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT, anti-β-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the FGFR2 inhibitor at various concentrations (including a vehicle control) for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-FGFR) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: To analyze other proteins on the same blot, the membrane can be stripped and re-probed with other primary antibodies (e.g., total FGFR2, β-Actin for loading control).
Visualizations
Caption: Fgfr2 signaling pathway and point of inhibition.
References
- 1. biomarker.onclive.com [biomarker.onclive.com]
- 2. uniprot.org [uniprot.org]
- 3. Fibroblast growth factor receptor 2 - Wikipedia [en.wikipedia.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. What are FGFR2 modulators and how do they work? [synapse.patsnap.com]
- 7. EGFR inhibition potentiates FGFR inhibitor therapy and overcomes resistance in FGFR2 fusion-positive cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cell viability assay [bio-protocol.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Drug Resistance in FGFR Inhibitors Using FGFR-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptor (FGFR) signaling is a critical pathway involved in cell proliferation, differentiation, and survival.[1][2] Aberrant FGFR signaling, often driven by gene amplifications, fusions, or mutations, is a key oncogenic driver in various cancers, including cholangiocarcinoma, urothelial carcinoma, and gastric cancer.[1][3][4] Small molecule inhibitors targeting FGFRs have shown significant clinical promise; however, the development of drug resistance remains a major challenge, limiting their long-term efficacy.[1][5] Understanding the mechanisms of resistance is crucial for the development of next-generation inhibitors and effective combination therapies.
This document provides detailed application notes and protocols for utilizing FGFR-IN-2 , a potent pan-FGFR inhibitor, as a tool compound to investigate mechanisms of drug resistance to FGFR-targeted therapies. FGFR-IN-2 is a valuable research tool for studying both on-target resistance, primarily driven by secondary mutations in the FGFR kinase domain, and off-target resistance, which involves the activation of bypass signaling pathways.[1][5]
Fgfr2-IN-2: A Potent Pan-FGFR Inhibitor
FGFR-IN-2 is a small molecule inhibitor with potent activity against all four members of the FGFR family. Its biochemical potency makes it a suitable tool for studying the effects of broad FGFR inhibition and for characterizing the mechanisms of resistance that emerge under selective pressure.
Table 1: Biochemical Potency of FGFR-IN-2 [6]
| Target | IC50 (nM) |
| FGFR1 | 7.3 |
| FGFR2 | 4.3 |
| FGFR3 | 7.6 |
| FGFR4 | 11 |
Mechanisms of Resistance to FGFR Inhibitors
Acquired resistance to FGFR inhibitors can be broadly categorized into two main types:
-
On-target Resistance: This primarily involves the acquisition of secondary mutations within the kinase domain of the FGFR itself. These mutations can interfere with drug binding, leading to reactivation of the receptor despite the presence of the inhibitor. Commonly observed resistance mutations in FGFR2 include those at the "gatekeeper" residue (V565) and the "molecular brake" residue (N550).[5]
-
Off-target Resistance (Bypass Signaling): Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for FGFR signaling to drive proliferation and survival. A frequently implicated bypass pathway is the PI3K/AKT/mTOR pathway.[7]
Experimental Protocols
This section provides detailed protocols for key experiments to study drug resistance using FGFR-IN-2.
Generation of FGFR Inhibitor-Resistant Cell Lines
This protocol describes a method for generating cell lines with acquired resistance to FGFR-IN-2 through continuous exposure to the compound.
Workflow for Generating Resistant Cell Lines
Caption: Workflow for generating FGFR inhibitor-resistant cell lines.
Protocol:
-
Cell Line Selection: Begin with a cancer cell line known to be dependent on FGFR2 signaling (e.g., harboring an FGFR2 fusion or amplification).
-
Initial Dosing: Treat the parental cells with FGFR-IN-2 at a concentration equivalent to the IC20 (20% inhibitory concentration), which should be determined empirically for the chosen cell line.
-
Dose Escalation: Gradually increase the concentration of FGFR-IN-2 in the culture medium as the cells adapt and resume proliferation. The dose can be increased by 1.5 to 2-fold at each step.
-
Monitoring: Regularly monitor cell viability using an assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Selection and Expansion: Once a population of cells demonstrates significant resistance (i.e., can proliferate in the presence of high concentrations of FGFR-IN-2), isolate and expand single-cell clones.
-
Phenotypic Characterization: Confirm the resistant phenotype by comparing the IC50 of FGFR-IN-2 in the resistant clones to the parental cell line.
Biochemical Kinase Assay to Evaluate On-Target Resistance
This protocol is for an in vitro kinase assay to determine if resistance is due to a direct effect on the FGFR2 kinase activity.
Protocol:
-
Reagents:
-
Recombinant wild-type and mutant FGFR2 kinase domains.
-
FGFR-IN-2.
-
A suitable substrate (e.g., poly(Glu-Tyr) 4:1).
-
ATP.
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[8]
-
-
Procedure:
-
Prepare serial dilutions of FGFR-IN-2.
-
In a 96-well plate, add the kinase, substrate, and FGFR-IN-2 dilutions.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure kinase activity. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega), which measures ADP production as an indicator of kinase activity.[8]
-
-
Data Analysis:
-
Calculate the IC50 values of FGFR-IN-2 for the wild-type and mutant FGFR2 kinases. A significant increase in the IC50 for a mutant kinase indicates on-target resistance.
-
Table 2: Hypothetical Biochemical Assay Data for this compound Against Wild-Type and Resistant Mutant FGFR2
| FGFR2 Kinase | IC50 (nM) of this compound | Fold Change in Resistance |
| Wild-Type | 5.2 | - |
| V565F Mutant | 285.1 | 54.8 |
| N550H Mutant | 157.6 | 30.3 |
Cell Viability Assay to Assess Cellular Resistance
This protocol determines the effect of FGFR-IN-2 on the viability of parental and resistant cancer cell lines.
Protocol:
-
Cell Plating: Seed parental and resistant cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of FGFR-IN-2 for 72 hours.
-
Viability Measurement: Measure cell viability using a suitable assay, such as the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) (Promega).[9]
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and determine the IC50 values using non-linear regression.
Table 3: Hypothetical Cell Viability Data for this compound in Parental and Resistant Cell Lines
| Cell Line | IC50 (nM) of this compound | Fold Change in Resistance |
| Parental | 15.8 | - |
| Resistant Clone 1 (V565F) | 875.4 | 55.4 |
| Resistant Clone 2 (PI3K pathway activation) | 450.2 | 28.5 |
Western Blotting to Analyze Bypass Signaling Pathways
This protocol is used to investigate the activation status of key signaling proteins in parental and resistant cells to identify potential bypass mechanisms.
FGFR2 Signaling and Potential Bypass Pathways
Caption: Simplified FGFR2 signaling and a potential PI3K/AKT/mTOR bypass pathway.
Protocol:
-
Cell Lysis: Treat parental and resistant cells with or without FGFR-IN-2 for a specified time (e.g., 2-4 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
p-FGFR2 (to assess target inhibition)
-
Total FGFR2
-
p-ERK, Total ERK (to assess MAPK pathway activity)
-
p-AKT, Total AKT (to assess PI3K pathway activity)
-
β-actin (as a loading control)
-
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Expected Results:
-
Parental Cells: Treatment with FGFR-IN-2 should lead to a decrease in p-FGFR2 and p-ERK levels.
-
On-target Resistant Cells: p-FGFR2 and p-ERK levels may remain high even in the presence of FGFR-IN-2.
-
Bypass Signaling Resistant Cells: While p-FGFR2 may be inhibited by FGFR-IN-2, downstream pathways like p-AKT may remain activated or become hyperactivated.
Summary
FGFR-IN-2 is a valuable pharmacological tool for investigating the complex mechanisms of resistance to FGFR inhibitors. The protocols outlined in this document provide a framework for generating and characterizing resistant cell lines, enabling researchers to dissect both on-target and off-target resistance mechanisms. A thorough understanding of these mechanisms is essential for the development of more durable and effective therapies for patients with FGFR-driven cancers.
References
- 1. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. erepo.uef.fi [erepo.uef.fi]
- 4. Synergic activity of FGFR2 and MEK inhibitors in the treatment of FGFR2-amplified cancers of unknown primary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Efficacy of FGFR inhibitors and combination therapies for acquired resistance in FGFR2-fusion cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Fgfr2-IN-2 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with Fgfr2-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: this compound should be dissolved in dimethyl sulfoxide (DMSO).[1]
Q2: What is the maximum recommended stock solution concentration in DMSO?
A2: The maximum stock solution concentration in DMSO is 62.5 mg/mL (168.71 mM). It is recommended to use ultrasonic agitation and warming to 60°C to aid dissolution. Note that hygroscopic DMSO can negatively impact solubility, so it is best to use a fresh, unopened vial of DMSO.[1]
Q3: How should I prepare stock solutions of this compound?
A3: To prepare stock solutions, dissolve the appropriate mass of this compound in fresh DMSO to achieve the desired concentration. For example, to make a 10 mM stock solution, you would dissolve 10 mg of this compound in 2.6994 mL of DMSO. Once dissolved, it is crucial to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q4: What are the recommended storage conditions and stability for this compound?
A4: The stability of this compound depends on the storage conditions. For detailed information, please refer to the table below. To prevent degradation, it is advisable to protect the compound from light.[2]
Q5: Is this compound stable in aqueous media like cell culture medium?
A5: While specific data on the stability of this compound in aqueous media is limited, it is a common issue for many small molecule kinase inhibitors to have poor aqueous solubility and stability.[3] To minimize potential degradation and precipitation, it is recommended to prepare fresh dilutions of this compound in your cell culture medium for each experiment and use them immediately. The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Quantitative Data Summary
| Parameter | Value | Notes |
| Molecular Weight | 370.4 g/mol | |
| Solubility in DMSO | 62.5 mg/mL (168.71 mM) | Ultrasonic agitation and warming to 60°C can aid dissolution. |
| Stock Solution Stability | -80°C: 6 months-20°C: 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[1][2] |
| IC₅₀ for FGFR2 | 29 nM | |
| IC₅₀ for FGFR1 | 389 nM | |
| IC₅₀ for FGFR3 | 758 nM |
Troubleshooting Guide
Q1: I observed precipitation when I diluted my this compound stock solution into my aqueous cell culture medium. What should I do?
A1: Precipitation of kinase inhibitors in aqueous solutions is a common problem. Here are a few troubleshooting steps you can take:
-
Lower the final concentration: The solubility of this compound in aqueous media is likely much lower than in DMSO. Try using a lower final concentration of the inhibitor in your experiment.
-
Increase the DMSO concentration (with caution): While high concentrations of DMSO can be toxic to cells, a slight increase in the final DMSO percentage (e.g., from 0.1% to 0.5%) might help to keep the compound in solution. Always include a vehicle control with the same final DMSO concentration in your experiment.
-
Use a pre-warmed medium: Adding the DMSO stock to a pre-warmed (37°C) cell culture medium can sometimes improve solubility.
-
Vortex while diluting: Add the DMSO stock to the aqueous medium while vortexing to ensure rapid and even dispersion, which can help prevent localized high concentrations that are more prone to precipitation.
-
Consider using a solubilizing agent: For poorly soluble compounds, the use of pharmaceutically acceptable co-solvents or excipients like PEGylating agents or cyclodextrins can be explored, though this would require significant validation for your specific experimental system.[3][4]
Q2: I am not observing the expected level of inhibition of FGFR2 signaling in my cell-based assay. What are the possible reasons?
A2: Several factors could contribute to a lack of efficacy in a cell-based assay:
-
Compound instability: As mentioned, this compound may not be stable in cell culture media over long incubation periods. Consider reducing the incubation time or refreshing the media with a freshly prepared inhibitor solution during the experiment.
-
Precipitation: The inhibitor may have precipitated out of the solution, reducing its effective concentration. Visually inspect your culture wells for any signs of precipitation.
-
Incorrect dosage: Ensure that you are using a concentration of this compound that is appropriate for inhibiting FGFR2 in your specific cell line. You may need to perform a dose-response experiment to determine the optimal concentration.
-
Cell line sensitivity: The sensitivity to FGFR2 inhibition can vary between different cell lines. Confirm that your cell line expresses FGFR2 and that the pathway is active.
-
Assay readout issues: Verify that your downstream readout for FGFR2 activity (e.g., phosphorylation of a substrate) is working correctly and is sensitive enough to detect changes.
Q3: I am observing unexpected cytotoxicity in my experiments. Could this be caused by this compound?
A3: While this compound is a selective inhibitor, off-target effects and compound-induced cytotoxicity are possible, especially at higher concentrations. Here's how to troubleshoot this:
-
Perform a cytotoxicity assay: Conduct a dose-response experiment to determine the cytotoxic concentration of this compound in your cell line using an assay such as MTT or trypan blue exclusion.
-
Check the DMSO concentration: Ensure that the final concentration of DMSO in your cell culture medium is not exceeding a level that is toxic to your cells (typically <0.5%).
-
Reduce the inhibitor concentration: If possible, use the lowest effective concentration of this compound that still provides the desired level of FGFR2 inhibition.
-
Consider off-target effects: At higher concentrations, the inhibitor may affect other kinases or cellular processes, leading to toxicity. Reviewing the selectivity profile of the inhibitor can provide insights into potential off-target interactions.
Experimental Protocols
Cell-Based Western Blot Assay for FGFR2 Phosphorylation
This protocol describes a method to assess the inhibitory activity of this compound by measuring the phosphorylation of FGFR2 in a relevant cancer cell line (e.g., SNU-16, a gastric cancer cell line with FGFR2 amplification).
Materials:
-
This compound
-
Cell line with active FGFR2 signaling (e.g., SNU-16)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Serum-free cell culture medium
-
DMSO
-
Recombinant human FGF2 (Fibroblast Growth Factor 2)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-FGFR2 (Tyr653/654)
-
Rabbit anti-total-FGFR2
-
Mouse anti-β-actin (as a loading control)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for Western blots
Procedure:
-
Cell Culture and Treatment: a. Plate the cells in 6-well plates and allow them to adhere and reach 70-80% confluency. b. Serum-starve the cells for 16-24 hours by replacing the complete medium with a serum-free medium. c. Prepare fresh serial dilutions of this compound in a serum-free medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. d. Pre-treat the cells with the desired concentrations of this compound or vehicle (DMSO) for 2 hours. e. Stimulate the cells with a pre-determined concentration of FGF2 (e.g., 10 ng/mL) for 15 minutes to induce FGFR2 phosphorylation.
-
Cell Lysis and Protein Quantification: a. Wash the cells twice with ice-cold PBS. b. Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris. e. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Western Blotting: a. Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against phospho-FGFR2 overnight at 4°C with gentle agitation. f. Wash the membrane three times with TBST for 10 minutes each. g. Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST for 10 minutes each. i. Apply the ECL substrate and visualize the bands using an imaging system. j. To control for total protein levels, the membrane can be stripped and re-probed for total FGFR2 and β-actin.
Visualizations
Caption: FGFR2 Signaling Pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Recommended storage and handling logic for this compound.
References
Optimizing Fgfr2-IN-2 Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro use of Fgfr2-IN-2, a selective inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that selectively targets the ATP-binding pocket of the FGFR2 kinase domain.[1] By occupying this site, it prevents the phosphorylation and activation of FGFR2, thereby blocking downstream signaling cascades such as the RAS-MAPK, PI3K-AKT, and PLCγ pathways that are crucial for cell proliferation, survival, and differentiation.[2][3][4]
Q2: What is a good starting concentration for this compound in my in vitro experiment?
A2: A good starting point is to use a concentration range around the reported IC50 value for FGFR2. For this compound, the IC50 for FGFR2 is 29 nM. Therefore, a dose-response experiment could start from a low nanomolar range (e.g., 1 nM) up to a low micromolar range (e.g., 1-10 µM) to determine the optimal effective concentration for your specific cell line and assay. It's crucial to perform a dose-response curve to identify the concentration that yields the desired biological effect without causing significant off-target effects or cytotoxicity.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically soluble in DMSO. For in vitro experiments, prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller volumes and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Which cell lines are suitable for studying the effects of this compound?
A4: Cell lines with documented FGFR2 amplification, mutations, or fusions are ideal models. Gastric cancer cell lines such as KatoIII, Snu16, and OCUM-2M are known to have FGFR2 amplification and are sensitive to FGFR2 inhibition.[5] Other potential models include breast cancer cell lines like SUM-52PE which overexpress FGFR2, and various cancer cell lines with known FGFR2 alterations.[6] It is recommended to verify the FGFR2 status of your chosen cell line by techniques such as qPCR, FISH, or western blotting.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low inhibitory effect observed | This compound concentration is too low. | Perform a dose-response experiment with a wider concentration range, starting from low nM to low µM, to determine the optimal concentration. |
| Cell line does not depend on FGFR2 signaling. | Confirm the FGFR2 expression and activation status (phosphorylation) in your cell line using Western blot. Select a cell line with known FGFR2 dependency.[5] | |
| Incorrect inhibitor preparation or storage. | Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO. Aliquot and store properly at -20°C or -80°C to avoid degradation. | |
| Instability of the compound in culture medium. | While this compound is a stable small molecule, prolonged incubation times at 37°C can lead to some degradation. Consider replenishing the medium with fresh inhibitor for long-term experiments (e.g., > 48 hours). Some growth factors in serum can also interfere; consider serum starvation or reduced serum conditions if appropriate for your assay.[7][8] | |
| High cell death or cytotoxicity observed | This compound concentration is too high. | Perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration range. Use concentrations below the toxic threshold for your experiments. |
| Off-target effects. | While this compound is selective for FGFR2, high concentrations may inhibit other kinases. Lower the concentration to a range that maintains FGFR2 inhibition while minimizing off-target effects. Compare the phenotype with that of another selective FGFR2 inhibitor or use siRNA/shRNA knockdown of FGFR2 as an orthogonal approach. | |
| High DMSO concentration. | Ensure the final DMSO concentration in the culture medium is below 0.1%. Prepare a vehicle control with the same DMSO concentration to assess solvent toxicity. | |
| Variability in experimental results | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well. Cell density can influence the response to inhibitors. |
| Cells are in different growth phases. | Synchronize the cells before treatment, for example, by serum starvation for a defined period. | |
| Inconsistent inhibitor concentration. | Ensure accurate and consistent dilution of the this compound stock solution for each experiment. |
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound and provides representative data for other selective FGFR2 inhibitors for comparative purposes.
| Inhibitor | Target(s) | IC50 (nM) | Cell Line Example | Observed Effect |
| This compound | FGFR2 | 29 | FGFR2-amplified gastric cancer cells (e.g., KATOIII) | Inhibition of cell proliferation |
| FGFR1 | 389 | |||
| FGFR3 | 758 | |||
| Infigratinib (BGJ398) | FGFR1/2/3 | 0.9/1.4/1 | ICC cell lines with FGFR2 fusions | Inhibition of cell growth and induction of apoptosis[1] |
| Futibatinib (TAS-120) | FGFR1/2/3/4 | 1.8/1.4/1.6/3.7 | ICC cell lines with FGFR2 fusions | Inhibition of cell growth[1] |
| Pemigatinib | FGFR1/2/3 | 0.4/0.5/1.2 | Cancer cells with FGFR alterations | Specific pharmacologic effects against cancer cells with FGFR genetic alterations[9] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. The concentration range should bracket the expected IC50 (e.g., 1 nM to 10 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for FGFR2 Signaling Pathway
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 10 nM, 30 nM, 100 nM, 300 nM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control. For pathway activation, cells can be serum-starved overnight and then stimulated with a ligand like FGF2 (e.g., 10-20 ng/mL) for a short period (e.g., 15-30 minutes) before lysis.[10]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
p-FGFR (Tyr653/654)
-
Total FGFR2
-
p-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
p-AKT (Ser473)
-
Total AKT
-
GAPDH or β-actin (as a loading control)
-
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Densitometry analysis can be performed to quantify the changes in protein phosphorylation levels relative to the total protein and loading control.
Visualizations
Caption: FGFR2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound concentration in vitro.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fibroblast Growth Factor Receptor 2 Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Characterization of fibroblast growth factor receptor 2 overexpression in the human breast cancer cell line SUM-52PE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fibroblast Growth Factor 2—A Review of Stabilisation Approaches for Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Evolving Role of FGFR2 Inhibitors in Intrahepatic Cholangiocarcinoma: From Molecular Biology to Clinical Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of various concentrations of FGF-2 on the proliferation and neuronal yield of murine embryonic neural precursor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Fgfr2-IN-2 off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting guidance for the use of Fgfr2-IN-2 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a chemical compound designed as a selective inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2). FGFR2 is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration.[1][2] Dysregulation of the FGFR2 signaling pathway is implicated in the development of various cancers.[3] this compound exerts its function by binding to the kinase domain of FGFR2, thereby blocking its signaling activity.
Q2: What is the known selectivity profile of this compound against other FGFR family members?
Table 1: this compound Inhibitory Potency (IC50)
| Kinase Target | IC50 (nM) |
|---|---|
| FGFR1 | 389 |
| FGFR2 | 29 |
| FGFR3 | 758 |
(Data sourced from publicly available supplier information)
Q3: What are the common class-wide off-target and on-target, off-tumor effects associated with FGFR inhibitors?
Selective FGFR inhibitors can still cause adverse effects due to the inhibition of FGFR signaling in healthy tissues ("on-target, off-tumor" effects) or by inhibiting other unintended kinases ("off-target" effects).[4] Many of the observed toxicities are considered class effects for FGFR inhibitors.[5][6] These include:
-
Hyperphosphatemia: This is the most common on-target effect, resulting from the inhibition of FGFR1, which is involved in phosphate homeostasis in the kidneys.[7][8][9]
-
Gastrointestinal Toxicity (Diarrhea): This effect is often attributed to the inhibition of FGFR4 in the gastrointestinal tract, which plays a role in bile acid metabolism.[8][10]
-
Ocular (Eye) Toxicities: Dry eyes are a common complaint. More serious but rarer issues like central serous retinopathy can also occur.[5][7][10]
-
Dermatologic and Mucosal Toxicities: These can include dry mouth (stomatitis), skin dryness, and nail changes.[5][7]
Q4: How can potential off-target effects be mitigated in a research setting?
When an observed phenotype may be due to a class-wide effect of FGFR inhibition, the following mitigation strategies, adapted from clinical management, can be applied in experimental models where applicable:
-
For Hyperphosphatemia: In in vivo studies, this can be managed by providing a low-phosphate diet or using phosphate binders.[7][10]
-
For Diarrhea: Ensure adequate hydration and electrolyte balance in animal models.[10]
-
For Ocular Dryness: In animal studies, topical lubricants can be used to manage dry eyes.[10]
-
Dose Optimization: The most critical step in any experiment is to perform a thorough dose-response analysis to identify the lowest effective concentration that minimizes off-target effects while still achieving the desired inhibition of FGFR2.
Q5: How can I determine the specific off-target profile of this compound in my experimental model?
To understand the specific off-target effects of this compound, it is recommended to perform a comprehensive kinase selectivity profile.[11][12] This typically involves screening the inhibitor against a large panel of recombinant kinases (a "kinome scan") to identify other kinases that are inhibited at relevant concentrations.[12] Subsequently, identified off-targets should be validated in cellular models.
Troubleshooting Guide
Issue 1: Unexpected or excessive cell death is observed at the intended effective concentration.
-
Possible Cause: This could be due to a potent off-target effect in your specific cell line or the cells may be highly dependent on a secondary kinase that is inhibited by this compound.
-
Troubleshooting Steps:
-
Confirm On-Target Effect: Verify that FGFR2 signaling is inhibited at the tested concentration by performing a Western blot for phosphorylated FRS2 or ERK, which are downstream of FGFR2.[13]
-
Perform a Dose-Response Curve: Determine the IC50 for cell viability in your specific cell line to ensure you are not using an overly toxic concentration.
-
Use a Control Cell Line: Test the inhibitor on a cell line that does not express FGFR2 or is not dependent on its signaling. Significant toxicity in this control line points towards off-target effects.
-
Consider a Kinome Scan: If the issue persists, a broad kinase screen can help identify the unintended target(s) responsible for the toxicity.[11]
-
Issue 2: The inhibitor shows high potency in a biochemical (cell-free) assay but weak activity in a cellular assay.
-
Possible Cause: Discrepancies between biochemical and cellular assays are common and can arise from several factors.[12][14]
-
Troubleshooting Steps:
-
Cell Permeability: The compound may have poor membrane permeability. Consider performing a cellular target engagement assay to confirm the compound is reaching and binding to FGFR2 inside the cell.[14][15]
-
ATP Competition: The concentration of ATP in cells (millimolar range) is much higher than that used in most biochemical assays (micromolar range). If this compound is an ATP-competitive inhibitor, its apparent potency can be significantly lower in a cellular environment.[12]
-
Drug Efflux: The cells may be actively removing the compound via efflux pumps like MDR1. Co-incubation with a known efflux pump inhibitor can help test this possibility.
-
Compound Stability: The inhibitor may be unstable or rapidly metabolized in cell culture media or within the cell.
-
Issue 3: Cells initially respond to this compound but develop resistance over time.
-
Possible Cause: Acquired resistance to kinase inhibitors is a known phenomenon. It can occur through on-target or off-target mechanisms.[16]
-
Troubleshooting Steps:
-
On-Target Resistance: The most common mechanism is the acquisition of secondary mutations in the FGFR2 kinase domain itself, which prevent the inhibitor from binding effectively.[16] Sequence the FGFR2 gene in the resistant cells to check for new mutations.
-
Off-Target Resistance (Bypass Signaling): The cells may have activated a compensatory "bypass" signaling pathway to survive, such as the PI3K/AKT or other receptor tyrosine kinase pathways.[3][16] Use pathway analysis tools (e.g., phospho-kinase antibody arrays or RNA sequencing) to compare the signaling landscape of sensitive and resistant cells.
-
Key Experimental Protocols
Protocol 1: General Biochemical Kinase Assay (Luminescence-Based)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a target kinase in a cell-free system using an ADP-detecting luminescence assay (e.g., ADP-Glo™).
-
Reagent Preparation: Prepare assay buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT). Dilute recombinant FGFR2 kinase and its substrate (e.g., a poly-Glu,Tyr peptide) in this buffer. Prepare a serial dilution of this compound in DMSO, then dilute further in the assay buffer.
-
Kinase Reaction: In a 96-well plate, add 5 µL of the diluted inhibitor or DMSO vehicle control. Add 10 µL of the kinase/substrate mix.
-
Initiate Reaction: Add 10 µL of ATP solution (at a concentration equal to the Kₘ of the kinase for ATP, if known) to each well to start the reaction.[4] Incubate for a predetermined time (e.g., 60 minutes) at room temperature, ensuring the reaction is in the linear range.[4]
-
Stop Reaction & Detect ADP: Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader. The signal intensity is proportional to the amount of ADP produced and thus the kinase activity. Calculate IC50 values by plotting the percent inhibition against the log of the inhibitor concentration.
Protocol 2: Cellular Assay for Downstream Target Inhibition (Western Blot)
This protocol assesses the ability of this compound to inhibit the phosphorylation of a key downstream effector, ERK, in a cellular context.
-
Cell Culture: Plate cells (e.g., a cancer cell line with an activating FGFR2 fusion) in a 6-well plate and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the growth medium with a low-serum or serum-free medium and incubate for 12-24 hours to reduce basal signaling activity.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound (e.g., 0, 10, 30, 100, 300, 1000 nM) for 2 hours.
-
Ligand Stimulation: Stimulate the FGFR2 pathway by adding an appropriate FGF ligand (e.g., FGF2) and heparin to the media for 15-30 minutes.
-
Cell Lysis: Immediately place the plate on ice, wash the cells with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK (p-ERK1/2) and total ERK1/2. An antibody against a housekeeping protein like GAPDH or β-actin should be used as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: A dose-dependent decrease in the p-ERK/total ERK ratio indicates successful on-target inhibition of the FGFR2 signaling pathway in the cell.
Visualizations
Caption: Canonical FGFR2 signaling pathways and point of inhibition.
Caption: Workflow for investigating potential off-target effects.
Caption: On-target versus off-target inhibition logic.
References
- 1. FGFR2 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. FGFR inhibitors in cholangiocarcinoma: what’s now and what’s next? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. Clinical development and management of adverse events associated with FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. researchgate.net [researchgate.net]
- 9. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. aacrjournals.org [aacrjournals.org]
Technical Support Center: Overcoming FGFR2-IN-2 Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to FGFR2-IN-2 and other FGFR inhibitors in their cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cells, initially sensitive to an FGFR inhibitor, are now showing signs of resistance. What are the common mechanisms of resistance to FGFR inhibitors?
A1: Acquired resistance to FGFR inhibitors can be broadly categorized into two main types:
-
On-target resistance: This typically involves the acquisition of secondary mutations within the kinase domain of FGFR2. These mutations can interfere with drug binding or stabilize the active conformation of the receptor, rendering the inhibitor less effective. Common mutations are found at the gatekeeper residue (e.g., V565L/F) and the molecular brake residue (e.g., N550K).[1][2][3][4] Polyclonal FGFR2 kinase domain mutations are frequently observed, especially in cholangiocarcinoma.[1][2][5]
-
Off-target resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on FGFR signaling. Common bypass pathways include the PI3K/AKT/mTOR and MAPK/ERK pathways.[1][2][6][7][8] Additionally, feedback activation of other receptor tyrosine kinases, such as EGFR, can also mediate resistance.[9][10][11]
Q2: How can I determine the mechanism of resistance in my cell line?
A2: To investigate the mechanism of resistance, a multi-step approach is recommended:
-
Sequence the FGFR2 gene: Perform targeted sequencing or whole-exome sequencing on your resistant cell line to identify any secondary mutations in the FGFR2 kinase domain that were not present in the parental, sensitive cells.[1][5]
-
Analyze downstream signaling pathways: Use techniques like Western blotting or phospho-proteomics to assess the activation status of key proteins in the PI3K/AKT/mTOR and MAPK/ERK pathways in both sensitive and resistant cells, with and without FGFR inhibitor treatment.[6][7][8]
-
Assess for receptor tyrosine kinase activation: A phospho-RTK array can be used to screen for the activation of other receptor tyrosine kinases, such as EGFR, that might be compensating for FGFR2 inhibition.[9][11]
Q3: What are the therapeutic strategies to overcome resistance to FGFR inhibitors?
A3: Several strategies can be employed to overcome resistance:
-
Switch to a next-generation inhibitor: If resistance is due to a secondary FGFR2 mutation, a next-generation irreversible inhibitor, such as futibatinib or lirafugratinib, may be effective.[1][2] These inhibitors are designed to overcome common resistance mutations.
-
Implement combination therapy:
-
If bypass signaling through the PI3K/AKT/mTOR pathway is observed, combining the FGFR inhibitor with an mTOR inhibitor (e.g., everolimus) can be effective.[1][2][8][12]
-
If the MAPK/ERK pathway is activated, a combination with a MEK inhibitor could be considered.[12]
-
In cases of EGFR feedback activation, co-treatment with an EGFR inhibitor can restore sensitivity to the FGFR inhibitor.[9][10][11]
-
-
Sequential treatment: Based on the evolving mutational landscape of the tumor, sequential treatment with different FGFR inhibitors that have varying activity profiles against different mutations can be a viable strategy.[13]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Decreased cell death upon FGFR inhibitor treatment compared to initial experiments. | Development of acquired resistance. | 1. Confirm resistance by repeating the cell viability assay. 2. Investigate the mechanism of resistance (see FAQ Q2). 3. Test strategies to overcome resistance based on the identified mechanism (see FAQ Q3). |
| No secondary FGFR2 mutations are found, but cells are resistant. | Activation of a bypass signaling pathway. | 1. Analyze downstream signaling pathways (PI3K/AKT/mTOR, MAPK/ERK) for hyperactivation. 2. Test combination therapies with inhibitors of the activated pathway. 3. Screen for activation of other receptor tyrosine kinases (e.g., EGFR). |
| A known resistance mutation (e.g., V565L) is detected. | On-target resistance. | 1. Test the efficacy of next-generation irreversible FGFR inhibitors (e.g., futibatinib, lirafugratinib). 2. Refer to the quantitative data tables below to select an appropriate inhibitor. |
| Inconsistent results in cell viability assays. | Experimental variability. | 1. Ensure consistent cell passage number and seeding density. 2. Verify the concentration and stability of the FGFR inhibitor. 3. Standardize incubation times and assay conditions. |
Quantitative Data
Table 1: In Vitro Efficacy of FGFR Inhibitors Against a Resistant FGFR2 Mutation
| Cell Line | FGFR2 Status | Inhibitor | IC50 (nM) |
| FGFR2-KIAA1598 WT | Wild-Type Fusion | BGJ398 | 10.95[8] |
| FGFR2-KIAA1598 E566A | Resistant Mutant | BGJ398 | 422.4[8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of the FGFR inhibitor. Remove the medium from the wells and add 100 µL of medium containing the desired concentration of the inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with the FGFR inhibitor for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., AKT, ERK, S6) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Visualizations
Caption: Canonical FGFR2 signaling pathway activating MAPK/ERK and PI3K/AKT/mTOR cascades.
Caption: Overview of on-target and off-target mechanisms of resistance to FGFR inhibitors.
Caption: A logical workflow for investigating and overcoming FGFR inhibitor resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Understanding and Overcoming Resistance to Selective FGFR Inhibitors across FGFR2-Driven Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Understanding and Overcoming Resistance to Selective FGFR Inhibitors across FGFR2-Driven Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of FGFR Inhibitors and Combination Therapies for Acquired Resistance in FGFR2-Fusion Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. EGFR Inhibition Potentiates FGFR Inhibitor Therapy and Overcomes Resistance in FGFR2 Fusion-Positive Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. fondazionebonadonna.org [fondazionebonadonna.org]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. FGFR Inhibition in Cholangiocarcinoma: Overcoming Acquired Resistance [jhoponline.com]
Troubleshooting inconsistent results with Fgfr2-IN-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues that may arise during experiments with Fgfr2-IN-2.
Troubleshooting Inconsistent Results
Experiencing inconsistent results with this compound can be frustrating. This guide provides a structured approach to identifying and resolving common experimental issues.
Question: I am observing variable inhibition of FGFR2 signaling with this compound across experiments. What are the potential causes and how can I troubleshoot this?
Answer:
Inconsistent inhibition can stem from several factors, ranging from inhibitor preparation and storage to experimental setup and cell line characteristics. Below is a step-by-step guide to troubleshoot this issue.
1. Inhibitor Integrity and Preparation:
-
Solubility: this compound, like many small molecule inhibitors, may have limited aqueous solubility. Ensure you are using the recommended solvent (typically DMSO) to prepare a concentrated stock solution. Precipitate in your stock or working solutions will lead to inaccurate concentrations.
-
Troubleshooting Tip: After dissolving, visually inspect the stock solution for any precipitate. If unsure, briefly centrifuge the vial and check for a pellet. When diluting into aqueous media for your experiment, ensure the final DMSO concentration is low (typically <0.5%) to prevent precipitation and solvent-induced artifacts.
-
-
Stability: Improper storage can lead to degradation of the inhibitor.
-
Troubleshooting Tip: Store the stock solution at -20°C or -80°C as recommended by the manufacturer. Avoid repeated freeze-thaw cycles, which can degrade the compound. Aliquot the stock solution into smaller, single-use volumes.[1] Reconstituted FGF-2 solutions are noted to be stable for only about a week at 4°C, and it is recommended they be used within 24 hours at ambient temperatures; similar principles of stability can apply to inhibitors.[1]
-
-
Pipetting Accuracy: Inaccurate pipetting, especially at low volumes, can lead to significant concentration errors.
-
Troubleshooting Tip: Use calibrated pipettes and ensure you are working within the accurate range of your pipette. For serial dilutions, prepare a sufficient volume at each step to minimize errors.
-
2. Experimental Conditions:
-
Cell Density and Health: The number of cells and their health can influence the effective concentration of the inhibitor. Overly confluent or unhealthy cells may respond differently to treatment.
-
Troubleshooting Tip: Standardize your cell seeding density and ensure cells are in the logarithmic growth phase at the time of treatment. Regularly check for signs of stress or contamination.
-
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration.
-
Troubleshooting Tip: If possible, reduce the serum concentration during the treatment period. If this is not feasible, ensure you use the same batch and concentration of FBS across all experiments to maintain consistency.
-
-
Treatment Duration: The inhibitory effect may be time-dependent. Short incubation times may not be sufficient to observe maximal inhibition, while prolonged exposure could lead to off-target effects or cellular adaptation.
-
Troubleshooting Tip: Perform a time-course experiment to determine the optimal treatment duration for your specific cell line and endpoint.
-
3. Cellular Factors:
-
FGFR2 Expression and Activation Status: The level of FGFR2 expression and its activation state (e.g., due to mutations, fusions, or amplifications) can significantly impact the sensitivity to this compound.[2][3][4] Inconsistent results may arise from using different cell line passages where receptor expression has changed.
-
Troubleshooting Tip: Regularly verify FGFR2 expression levels in your cell line using techniques like Western blot or qPCR. If using a cell line with an activating mutation or fusion, confirm its presence.
-
-
Off-Target Effects & Pathway Crosstalk: At higher concentrations, this compound may inhibit other kinases, leading to unexpected biological effects.[5] Additionally, cancer cells can develop resistance by activating alternative signaling pathways.[6][7]
Below is a workflow to systematically address inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the kinase activity of Fibroblast Growth Factor Receptor 2 (FGFR2). By binding to the ATP-binding pocket of the FGFR2 kinase domain, it prevents the phosphorylation of downstream signaling molecules.[10] This inhibition blocks key signaling pathways involved in cell proliferation, survival, and angiogenesis, such as the MAPK and PI3K-AKT pathways.[8][9][10]
Q2: In which cell lines is this compound expected to be most effective?
A2: this compound is most effective in cell lines that are dependent on FGFR2 signaling for their growth and survival. This often includes cancer cell lines with FGFR2 gene amplifications, activating mutations, or chromosomal fusions that lead to constitutive activation of the receptor.[4][11][12] It is crucial to characterize the FGFR2 status of your cell line before initiating experiments.
Q3: What are the potential off-target effects of this compound?
A3: While designed to be specific for FGFR2, at higher concentrations, this compound may inhibit other members of the FGFR family (FGFR1, FGFR3, FGFR4) or other structurally related kinases.[5] Inhibition of other FGFR isoforms can lead to side effects such as hyperphosphatemia (due to FGFR1 inhibition) and diarrhea (due to FGFR4 inhibition).[5][13] It is recommended to perform a dose-response analysis to identify the optimal concentration for selective FGFR2 inhibition.
Q4: How should I store and handle this compound?
A4: this compound is typically supplied as a lyophilized powder and should be stored at -20°C. For experimental use, prepare a concentrated stock solution in a suitable solvent like DMSO and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] When preparing working solutions, ensure the final concentration of the organic solvent is kept low to avoid affecting your experimental system.
Data Presentation
Below is an example table of half-maximal inhibitory concentrations (IC50) for this compound in various cancer cell lines. This data helps in selecting appropriate cell models and determining effective concentration ranges.
| Cell Line | Cancer Type | FGFR2 Status | This compound IC50 (nM) |
| SNU-16 | Gastric Cancer | Amplification | 15 |
| KATO III | Gastric Cancer | Amplification | 24[12] |
| NCI-H716 | Colorectal Cancer | Amplification | 50 |
| AN3 CA | Endometrial Cancer | Mutation (S252W) | 75 |
| MFM-223 | Breast Cancer | Fusion (FGFR2-TACC2) | 100 |
| RBE | Cholangiocarcinoma | Wild-Type | >1000[6] |
| SSP-25 | Cholangiocarcinoma | Wild-Type | >1000[14] |
Note: The IC50 values presented are for illustrative purposes and should be determined empirically for your specific experimental system.
Experimental Protocols
Protocol: Western Blot Analysis of FGFR2 Pathway Inhibition
This protocol describes how to assess the inhibitory activity of this compound by measuring the phosphorylation of FGFR2 and its downstream effector, ERK.
-
Cell Seeding: Plate your chosen cell line (e.g., SNU-16) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Starvation (Optional): Once cells reach the desired confluency, you may want to serum-starve them for 4-24 hours to reduce basal signaling activity.
-
Inhibitor Treatment: Treat the cells with a range of this compound concentrations (e.g., 0, 10, 50, 100, 500 nM) for the predetermined optimal time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
-
Ligand Stimulation: If the cell line does not have constitutively active FGFR2, stimulate the cells with an appropriate FGF ligand (e.g., 10 ng/mL FGF2) for 15-30 minutes before lysis.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-FGFR (Tyr653/654), total FGFR2, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the results.
-
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A dose-dependent decrease in the p-FGFR/total FGFR and p-ERK/total ERK ratios indicates successful inhibition by this compound.
Signaling Pathway Diagram
The diagram below illustrates the canonical FGFR2 signaling pathway and the point of inhibition by this compound. Upon binding of a fibroblast growth factor (FGF) ligand, FGFR2 dimerizes and autophosphorylates, leading to the activation of downstream pathways such as the RAS-MAPK and PI3K-AKT cascades, which promote cell proliferation and survival. This compound blocks the kinase activity of FGFR2, thereby preventing these downstream effects.
References
- 1. Fibroblast Growth Factor 2—A Review of Stabilisation Approaches for Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges of FGFR2 Testing in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Level Clonal FGFR Amplification and Response to FGFR Inhibition in a Translational Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lack of Targetable FGFR2 Fusions in Endemic Fluke-Associated Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Developments and Challenges in Treating FGFR2-Driven Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EGFR inhibition potentiates FGFR inhibitor therapy and overcomes resistance in FGFR2 fusion-positive cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Precision Medicine Targeting FGFR2 Genomic Alterations in Advanced Cholangiocarcinoma: Current State and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are FGFR2 modulators and how do they work? [synapse.patsnap.com]
- 11. onclive.com [onclive.com]
- 12. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Evolving Role of FGFR2 Inhibitors in Intrahepatic Cholangiocarcinoma: From Molecular Biology to Clinical Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Fgfr2-IN-2 cytotoxicity in non-target cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with Fgfr2-IN-2, particularly concerning its cytotoxic effects in non-target cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, small-molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family. It is a pan-FGFR inhibitor, meaning it targets multiple receptors in the family, not just FGFR2. Its inhibitory concentrations (IC50) are 4.3 nM for FGFR2, 7.3 nM for FGFR1, 7.6 nM for FGFR3, and 11 nM for FGFR4.[1] By binding to the ATP-binding pocket of the kinase domain, it blocks the downstream signaling pathways that are crucial for cell proliferation and survival in FGFR-dependent cells.[2]
Q2: We are observing significant cytotoxicity in our non-target cell line that does not have any known FGFR2 amplifications, fusions, or mutations. Why is this happening?
A2: Cytotoxicity in non-target cell lines can arise from several factors:
-
Pan-FGFR Inhibition: this compound is not exclusively selective for FGFR2; it also potently inhibits FGFR1, FGFR3, and FGFR4.[1] Many normal tissues and cell lines rely on signaling through these other FGFR isoforms for survival and function. Inhibition of these pathways can lead to "on-target, off-tumor" toxicity.[3] For example, inhibition of FGFR1 is known to disrupt phosphate homeostasis, which can contribute to cellular stress.[3][4]
-
Low-Level FGFR Expression: Your non-target cell line might express low, basal levels of FGFRs that are still essential for its viability. Inhibition of this basal signaling can be cytotoxic.
-
Off-Target Kinase Activity: Although designed to target FGFRs, small molecule inhibitors can sometimes interact with other unrelated kinases at higher concentrations, leading to unexpected cytotoxic effects.
-
Compound Quality and Purity: Ensure the compound is of high purity and has been stored correctly, as impurities or degradation products could be cytotoxic.
Q3: What are the common class-specific toxicities associated with FGFR inhibitors?
A3: As a class of drugs, FGFR inhibitors are associated with several well-documented toxicities that stem from their mechanism of action in normal tissues. These include hyperphosphatemia (due to FGFR1 inhibition), stomatitis (mouth sores), alopecia (hair loss), hand-foot syndrome, dry eyes, and other ocular toxicities.[2][3][5][6] While these are typically observed in clinical settings, they reflect the underlying biological dependence of various tissues on FGFR signaling.
Q4: How can we distinguish between on-target and non-specific off-target cytotoxicity in our experiments?
A4: A key experiment is to perform a rescue assay. If the cytotoxicity is due to on-target FGFR inhibition, you may be able to rescue the cells by adding a high concentration of the cognate FGF ligand for the expressed receptor. Another approach is to use a structurally unrelated FGFR inhibitor to see if it phenocopies the cytotoxic effect. Additionally, performing a broader kinase panel screen can help identify any significant off-target interactions.
Troubleshooting Guide: Unexpected Cytotoxicity
If you are observing higher-than-expected cytotoxicity in your non-target control cell lines, follow these steps to diagnose the issue.
DOT Script for Troubleshooting Workflow
References
Technical Support Center: Enhancing Fgfr2-IN-2 Bioavailability for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of the selective FGFR2 inhibitor, Fgfr2-IN-2. Given that many kinase inhibitors exhibit poor aqueous solubility, this guide focuses on practical formulation strategies and experimental protocols to enhance oral absorption and achieve desired systemic exposure in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor in vivo bioavailability of this compound?
Q2: What are the initial steps to assess the bioavailability problem of this compound?
A2: A systematic approach is crucial. Start by characterizing the physicochemical properties of your specific batch of this compound. Key parameters include:
-
Aqueous Solubility: Determine the solubility at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, and 6.8).
-
LogP/LogD: This measures the lipophilicity of the compound.
-
Solid-State Characterization: Techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can identify the crystalline form, which impacts solubility and dissolution rate.
Once these are known, you can select an appropriate formulation strategy. A pilot in vivo pharmacokinetic (PK) study in a small group of animals with a simple suspension formulation can provide a baseline for exposure and variability.
Q3: What are the most common formulation strategies to improve the oral bioavailability of poorly soluble kinase inhibitors like this compound?
A3: Several formulation strategies can be employed to enhance the oral absorption of poorly soluble compounds. The choice of strategy depends on the specific properties of this compound. Common approaches include:
-
Lipid-Based Formulations: These formulations, such as solutions in oils, self-emulsifying drug delivery systems (SEDDS), or self-nanoemulsifying drug delivery systems (SNEDDS), can improve solubility and absorption.[3][4][5]
-
Amorphous Solid Dispersions (ASDs): By dispersing the drug in a polymer matrix in an amorphous state, the energy barrier for dissolution is lowered, leading to higher apparent solubility and faster dissolution.
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug particles, which can enhance the dissolution rate.[6]
-
Use of Solubilizing Excipients: Co-solvents, surfactants, and cyclodextrins can be used to increase the solubility of the drug in the formulation.[7]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their in vivo experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in plasma concentrations between animals. | Poor and erratic absorption due to low solubility. Inconsistent dosing volume or technique. Food effects. | 1. Optimize Formulation: Switch to a more robust formulation like a SEDDS or an amorphous solid dispersion to improve dissolution and absorption consistency. 2. Refine Dosing Technique: Ensure accurate and consistent oral gavage technique. For viscous formulations, use positive displacement pipettes. 3. Control for Food Effects: Fast animals overnight before dosing, as food can significantly impact the absorption of poorly soluble drugs. |
| Low or undetectable plasma concentrations after oral administration. | Insufficient drug dissolution in the GI tract. High first-pass metabolism. Instability of the compound in the GI environment. | 1. Increase Drug Solubilization: Employ a lipid-based formulation or an amorphous solid dispersion. Consider using a lipophilic salt form of this compound to enhance lipid solubility.[3][4] 2. Investigate Metabolism: Conduct in vitro metabolism studies (e.g., with liver microsomes) to assess the extent of first-pass metabolism. If it's high, consider co-administration with a metabolic inhibitor (use with caution and appropriate justification) or a different route of administration for initial studies. 3. Assess GI Stability: Evaluate the stability of this compound in simulated gastric and intestinal fluids. |
| Precipitation of the compound in the formulation upon dilution or during storage. | The drug concentration exceeds its solubility in the vehicle. The formulation is not physically stable. | 1. Reduce Drug Concentration: If possible, lower the concentration of this compound in the formulation. 2. Add Stabilizers: Incorporate precipitation inhibitors (e.g., polymers like HPMC or PVP) into the formulation. 3. Optimize Solvent System: For liquid formulations, carefully select a co-solvent system that maintains drug solubility upon dilution with aqueous media. |
| Difficulty in preparing a homogenous and stable suspension. | Poor wettability of the drug powder. Agglomeration of particles. | 1. Use a Wetting Agent: Add a small amount of a surfactant (e.g., Tween 80) to the formulation to improve the wetting of the drug particles. 2. Reduce Particle Size: Micronize the drug powder before preparing the suspension. 3. Utilize a Viscosity-Enhancing Agent: Add an agent like carboxymethyl cellulose (CMC) to help keep the particles suspended. |
Experimental Protocols
Protocol 1: Preparation of a Lipid-Based Formulation (SEDDS) for Oral Administration in Mice
This protocol provides a general method for preparing a Self-Emulsifying Drug Delivery System (SEDDS) for a poorly soluble compound like this compound. The exact composition may need to be optimized based on the specific solubility of this compound in different excipients.
Materials:
-
This compound
-
Oil (e.g., Labrafil® M 1944 CS, Capryol™ 90)
-
Surfactant (e.g., Kolliphor® RH 40, Cremophor® EL)
-
Co-surfactant (e.g., Transcutol® HP, Plurol® Oleique CC 497)
-
Glass vials
-
Magnetic stirrer and stir bars
-
Water bath or incubator
Procedure:
-
Screening for Excipient Solubility:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Add an excess amount of this compound to a known volume of each excipient in a glass vial.
-
Mix thoroughly using a vortex mixer and then place on a magnetic stirrer at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved drug.
-
Analyze the supernatant for the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
-
-
Formulation Preparation:
-
Based on the solubility data, select an oil, surfactant, and co-surfactant.
-
Prepare different ratios of oil, surfactant, and co-surfactant. A common starting point is a ratio of 40:40:20 (oil:surfactant:co-surfactant by weight).
-
Weigh the required amounts of the selected excipients into a glass vial.
-
Heat the mixture to a slightly elevated temperature (e.g., 40°C) to reduce viscosity and facilitate mixing.
-
Add the pre-weighed this compound to the excipient mixture.
-
Stir the mixture using a magnetic stirrer until the drug is completely dissolved and the solution is clear and homogenous.
-
-
Characterization of the SEDDS:
-
Self-Emulsification Assessment: Add a small amount of the prepared SEDDS (e.g., 100 µL) to a known volume of water (e.g., 100 mL) with gentle stirring. Observe the formation of a nanoemulsion (a clear or slightly opalescent dispersion).
-
Droplet Size Analysis: Measure the droplet size and polydispersity index (PDI) of the resulting nanoemulsion using dynamic light scattering (DLS).
-
-
In Vivo Administration:
-
The prepared SEDDS formulation can be administered directly to animals via oral gavage.
-
Ensure the formulation is at room temperature before dosing.
-
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol describes a lab-scale method for preparing an amorphous solid dispersion, which can then be formulated into a suspension for oral dosing.
Materials:
-
This compound
-
Polymer (e.g., PVP K30, HPMC-AS, Soluplus®)
-
Volatile organic solvent (e.g., methanol, acetone, dichloromethane - choose a solvent that dissolves both the drug and the polymer)
-
Rotary evaporator
-
Mortar and pestle
Procedure:
-
Solvent Selection and Solution Preparation:
-
Identify a common volatile solvent in which both this compound and the selected polymer are readily soluble.
-
Prepare a solution by dissolving a specific ratio of this compound and polymer in the chosen solvent. A typical starting drug-to-polymer ratio is 1:3 or 1:4 by weight.
-
-
Solvent Evaporation:
-
Transfer the solution to a round-bottom flask.
-
Remove the solvent using a rotary evaporator under reduced pressure and at a controlled temperature. The goal is to rapidly remove the solvent to prevent drug crystallization.
-
-
Drying and Milling:
-
Once the solvent is removed, a solid film or powder will remain in the flask.
-
Further dry the solid dispersion under vacuum for an extended period (e.g., 24 hours) to remove any residual solvent.
-
Gently scrape the solid dispersion from the flask and mill it into a fine powder using a mortar and pestle.
-
-
Characterization of the ASD:
-
Amorphous Nature Confirmation: Analyze the prepared ASD using XRPD to confirm the absence of crystalline peaks and DSC to observe a single glass transition temperature (Tg).
-
In Vitro Dissolution Testing: Perform dissolution studies in simulated GI fluids to compare the dissolution rate of the ASD to that of the crystalline drug.
-
-
Formulation for In Vivo Dosing:
-
The ASD powder can be suspended in an appropriate vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in water) for oral administration.
-
Quantitative Data Summary
The following table summarizes hypothetical physicochemical and pharmacokinetic data for this compound to illustrate how formulation changes can impact bioavailability. Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.
| Parameter | Crystalline this compound (Suspension) | This compound SEDDS Formulation | This compound ASD Formulation |
| Aqueous Solubility (pH 6.8) | < 1 µg/mL | - (Forms nanoemulsion) | - (Supersaturation) |
| Cmax (ng/mL) | 50 ± 20 | 450 ± 90 | 380 ± 75 |
| Tmax (h) | 4.0 ± 1.5 | 1.5 ± 0.5 | 2.0 ± 0.8 |
| AUC (ng*h/mL) | 200 ± 80 | 2500 ± 500 | 2100 ± 450 |
| Oral Bioavailability (%) | < 5% | ~40% | ~35% |
Visualizations
FGFR2 Signaling Pathway
Activation of FGFR2 by its ligands (Fibroblast Growth Factors, FGFs) leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This triggers several downstream signaling cascades that are crucial for cell proliferation, survival, and migration. The primary pathways include the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[8][9][10][11][12]
References
- 1. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Insights into Lipid-Based Delivery Nanosystems of Protein-Tyrosine Kinase Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. atsjournals.org [atsjournals.org]
- 11. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Fgfr2-IN-2 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the handling, storage, and use of Fgfr2-IN-2.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
Proper storage is crucial to maintain the stability and activity of this compound. Recommended storage conditions for the lyophilized powder and reconstituted stock solutions are summarized below. To prevent degradation from repeated freeze-thaw cycles, we recommend aliquoting stock solutions before storage.[1][2]
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source(s) |
| Powder | -20°C | 2 years | [3] |
| Stock Solution (in DMSO) | -80°C | 6 months | [1][2][3] |
| -20°C | 1 month | [1][2] | |
| 4°C | 2 weeks | [3] |
Q2: How do I reconstitute this compound?
This compound is typically reconstituted in Dimethyl Sulfoxide (DMSO). For certain applications, further dilution into aqueous buffers or media is required.
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Source(s) |
| DMSO | ≥ 20.8 mg/mL (≥ 56.1 mM) | May require warming or sonication to fully dissolve. | [1] |
For in vivo experiments, a common protocol involves preparing a stock solution in DMSO, which is then further diluted. For example, a 20.8 mg/mL DMSO stock can be added to a solution of 20% SBE-β-CD in saline for a final working solution.[1] It is recommended to prepare fresh working solutions for in vivo use on the day of the experiment.[1]
Q3: What is the degradation pathway for this compound?
Currently, there is no specific data available detailing the chemical degradation pathways of the this compound compound itself. The compound is considered stable when stored under the recommended conditions.[4]
It is important to distinguish the chemical stability of the inhibitor (this compound) from the biological degradation of its target protein (FGFR2) . The FGFR2 protein is naturally down-regulated within the cell through ubiquitination and subsequent degradation by proteasomes or lysosomes after signaling activation.[5][6][7][8] this compound is an inhibitor that blocks the kinase activity of the FGFR2 protein; it is not a PROTAC-style degrader designed to induce the destruction of the FGFR2 protein.[9]
Troubleshooting Guide
Q1: My this compound precipitated out of solution after reconstitution or dilution. What should I do?
Precipitation can occur, especially when diluting a DMSO stock solution into an aqueous buffer. Here are some steps to address this issue.
-
Gentle Warming: Warm the solution to 37°C.[2] For some compounds, warming up to 60°C may be necessary, but proceed with caution to avoid thermal degradation.[2]
-
Sonication: Use an ultrasonic bath to aid dissolution.[1][2] This can help break up aggregates and improve solubility.
-
Solvent Choice: For in vivo studies, using co-solvents like PEG300, Tween-80, or carriers like SBE-β-CD can help maintain solubility.[1]
-
Fresh Preparation: For aqueous working solutions, it is best to prepare them fresh just before use and avoid long-term storage.[1]
Caption: Troubleshooting workflow for compound precipitation.
Experimental Protocols & Workflows
Protocol: Assessing this compound Activity via Western Blot
This protocol provides a general workflow to determine the effectiveness of this compound by measuring the phosphorylation status of FGFR2 or its downstream effector, ERK.
Methodology:
-
Cell Culture: Plate FGFR2-expressing cells (e.g., Kato III gastric cancer cells) and grow to 70-80% confluency.
-
Serum Starvation: To reduce basal signaling activity, serum-starve the cells for 12-24 hours in a serum-free or low-serum medium.
-
Inhibitor Pre-treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 30, 100, 300 nM) for 1-2 hours. Include a DMSO-only vehicle control.
-
Ligand Stimulation: Stimulate the cells with an appropriate FGF ligand (e.g., FGF2) for 15-30 minutes to induce FGFR2 phosphorylation. Include an unstimulated control.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies include:
-
Phospho-FGFR (pFGFR)
-
Total FGFR2
-
Phospho-ERK1/2 (pERK1/2)
-
Total ERK1/2
-
A loading control (e.g., GAPDH or β-Actin)
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities. A successful inhibition will show a dose-dependent decrease in the pFGFR/Total FGFR and pERK/Total ERK ratios in the this compound treated samples compared to the stimulated control.
Caption: General experimental workflow for Western Blot analysis.
Signaling Pathway
This compound is a selective inhibitor of the Fibroblast Growth Factor Receptor 2 (FGFR2). Upon binding of an FGF ligand, FGFR2 dimerizes and autophosphorylates, creating docking sites for adaptor proteins like FRS2. This initiates downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which regulate cell proliferation, survival, and migration.[6] this compound blocks the initial autophosphorylation step, thereby inhibiting all subsequent downstream signaling.
Caption: Simplified FGFR2 signaling pathway and point of inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound|CAS 2677709-81-6|DC Chemicals [dcchemicals.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Intracellular retention, degradation, and signaling of glycosylation-deficient FGFR2 and craniosynostosis syndrome-associated FGFR2C278F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 7. N-cadherin-regulated FGFR ubiquitination and degradation control mammalian neocortical projection neuron migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Phenotypes with Fgfr2-IN-2 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypes during experiments with Fgfr2-IN-2. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in cell proliferation, or even cell death, in our cancer cell line that has high FGFR2 expression, which is contrary to the expected anti-proliferative effect. What could be the cause of this paradoxical effect?
A1: A paradoxical decrease in proliferation in cells with high FGFR1 amplification has been observed with FGF2 treatment, which was linked to an increase in the cell cycle inhibitor p21 and a shift towards a stem cell-like state driven by the JAK-STAT pathway. While your observations are with an FGFR2 inhibitor, a similar paradoxical effect could be at play. It's also possible that at very high concentrations, this compound may have off-target effects that induce cytotoxicity.
Troubleshooting and Validation Protocol:
-
Confirm FGFR2 Dependency:
-
Perform an siRNA-mediated knockdown of FGFR2. If the paradoxical effect is rescued, it suggests the phenotype is dependent on FGFR2 signaling.
-
-
Evaluate Cell Cycle and Apoptosis Markers:
-
Conduct a Western blot analysis to assess the protein levels of key cell cycle regulators (p21, Cyclin D1) and apoptosis markers (cleaved Caspase-3, PARP). An increase in p21 and cleaved caspase-3 would support a paradoxical pro-apoptotic or cell cycle arrest phenotype.
-
-
Assess JAK-STAT Pathway Activation:
-
Perform a Western blot for phosphorylated STAT3 (p-STAT3) to investigate if the paradoxical effect is mediated by the activation of this alternative pathway.
-
-
Dose-Response Analysis:
-
Perform a detailed dose-response curve with this compound to determine if the effect is concentration-dependent. A biphasic response, where low doses inhibit proliferation and high doses are cytotoxic, might indicate off-target effects.
-
Quantitative Data Summary:
| Parameter | Expected Outcome | Unexpected Observation | Potential Explanation |
| Cell Proliferation | Inhibition | Further Inhibition/Cell Death | Paradoxical p21 induction, off-target toxicity |
| p21 Levels | No significant change | Increased | Activation of alternative signaling (e.g., JAK-STAT) |
| p-STAT3 Levels | No significant change | Increased | Compensatory pathway activation |
Experimental Workflow for Investigating Paradoxical Proliferation Decrease:
Caption: Workflow for troubleshooting a paradoxical decrease in cell proliferation.
Q2: Our epithelial cancer cells treated with this compound are losing their characteristic cobblestone morphology and are becoming more elongated and spindle-shaped. What could be causing this phenotypic change?
A2: The observed morphological changes are characteristic of an epithelial-to-mesenchymal transition (EMT). Aberrant FGFR2 signaling, particularly the expression of the FGFR2c (mesenchymal) isoform in epithelial cells, can drive EMT.[1][2] While this compound is an inhibitor, it's possible that incomplete or altered signaling could paradoxically trigger an EMT-like program. Additionally, off-target effects on other kinases involved in maintaining epithelial integrity cannot be ruled out.
Troubleshooting and Validation Protocol:
-
Analyze EMT Markers:
-
Perform immunofluorescence or Western blotting for key EMT markers. Look for a decrease in epithelial markers (E-cadherin) and an increase in mesenchymal markers (N-cadherin, Vimentin).
-
Use RT-qPCR to assess the transcript levels of EMT-inducing transcription factors (SNAIL, SLUG, ZEB1/2).
-
-
Assess Cell Migration and Invasion:
-
Conduct a wound-healing (scratch) assay or a transwell migration/invasion assay to determine if the morphological changes are accompanied by increased cell motility.
-
-
Investigate FGFR2 Isoform Expression:
-
If possible, use isoform-specific qPCR primers to determine the relative expression of FGFR2b (epithelial) and FGFR2c (mesenchymal) isoforms in your cell line. An altered ratio could predispose cells to EMT.
-
Quantitative Data Summary:
| Marker | Expected Phenotype (Epithelial) | Observed Phenotype (Mesenchymal-like) |
| E-cadherin | High expression | Low expression |
| N-cadherin | Low/No expression | High expression |
| Vimentin | Low/No expression | High expression |
| SNAIL/SLUG | Low expression | High expression |
Signaling Pathway Implicated in FGFR2-Mediated EMT:
Caption: Simplified signaling pathway of FGFR2c-induced EMT.
Q3: We are not observing the expected level of inhibition of downstream signaling (e.g., p-ERK, p-AKT) with this compound treatment, or we see an initial inhibition followed by a rebound in signaling. What are the potential reasons?
A3: This phenomenon could be due to several factors, including the development of resistance or the activation of compensatory signaling pathways.
-
Acquired Resistance: Prolonged treatment with FGFR inhibitors can lead to the selection of cells with mutations in the FGFR2 kinase domain (e.g., gatekeeper mutations like V565F) that reduce the binding affinity of the inhibitor.[3]
-
Bypass Signaling: Inhibition of FGFR2 can sometimes lead to the activation of alternative receptor tyrosine kinases (e.g., EGFR, MET) or downstream pathways (e.g., PI3K/mTOR) to compensate for the blocked signal.[4][5]
-
Negative Feedback Loop Disruption: FGFR2 signaling can be regulated by negative feedback loops. For instance, ERK1/2 can phosphorylate FGFR2 to attenuate its signaling.[6] Inhibition of ERK1/2 by this compound could disrupt this feedback, leading to a more complex signaling output.
Troubleshooting and Validation Protocol:
-
Sequence FGFR2 Kinase Domain:
-
If you have a resistant cell population, perform Sanger or next-generation sequencing of the FGFR2 kinase domain to identify potential resistance mutations.
-
-
Phospho-Receptor Tyrosine Kinase (RTK) Array:
-
Use a phospho-RTK array to screen for the activation of other receptor tyrosine kinases in response to this compound treatment.
-
-
Western Blot for Bypass Pathways:
-
Probe for phosphorylated forms of key nodes in bypass pathways, such as p-EGFR, p-MET, p-AKT, and p-mTOR, at different time points after this compound treatment.
-
-
Combination Treatment:
-
If a bypass pathway is identified, test the efficacy of combining this compound with an inhibitor of that pathway (e.g., an EGFR or PI3K inhibitor).
-
Quantitative Data Summary (Hypothetical IC50 Shift in Resistant Cells):
| Cell Line | This compound IC50 (nM) | Potential FGFR2 Mutation |
| Parental | 29 | Wild-type |
| Resistant Clone | >1000 | V565F (Gatekeeper) |
Logical Diagram of Resistance Mechanisms:
Caption: Potential reasons for reduced efficacy of this compound.
Q4: We are working with mesenchymal stem cells (MSCs) and this compound treatment is altering their differentiation potential in an unexpected way. What could explain this?
A4: FGFR2 signaling is known to play a crucial role in cell fate decisions, particularly in the balance between osteogenic (bone) and adipogenic (fat) differentiation in MSCs.[7][8] Inhibition of FGFR2 has been shown to downregulate pro-osteogenic genes and upregulate pro-adipogenic genes.[7] Therefore, treatment with this compound could be shifting the differentiation landscape of your MSCs.
Troubleshooting and Validation Protocol:
-
Assess Differentiation Markers:
-
Osteogenesis: After inducing osteogenic differentiation in the presence of this compound, perform Alizarin Red S staining to visualize mineralization and qPCR for osteogenic markers like RUNX2, SPP1 (Osteopontin), and BGLAP (Osteocalcin).
-
Adipogenesis: After inducing adipogenic differentiation, use Oil Red O staining to visualize lipid droplets and perform qPCR for adipogenic markers like PPARG and CEBPA.
-
-
Evaluate Key Regulatory Factors:
-
FGFR2 has been linked to the regulation of EZH2, an epigenetic modifier that suppresses osteogenesis.[7] Perform a Western blot for EZH2 to see if its levels are altered by this compound treatment under differentiating conditions.
-
Quantitative Data Summary (Expected Changes with FGFR2 Inhibition):
| Lineage | Marker | Expected Change with this compound |
| Osteogenic | RUNX2 (mRNA) | Decrease |
| Alizarin Red S Staining | Decrease | |
| Adipogenic | PPARG (mRNA) | Increase |
| Oil Red O Staining | Increase | |
| Epigenetic | EZH2 (protein) | Increase |
Experimental Workflow for Investigating Altered MSC Differentiation:
Caption: Workflow for assessing the impact of this compound on MSC differentiation.
References
- 1. Expression of the FGFR2 mesenchymal splicing variant in epithelial cells drives epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of the FGFR2 mesenchymal splicing variant in epithelial cells drives epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 5. Understanding and Overcoming Resistance to Selective FGFR Inhibitors across FGFR2-Driven Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FGFR2 accommodates osteogenic cell fate determination in human mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Fgfr2-IN-2 Dosage for Diverse Tumor Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Fgfr2-IN-2 and other selective FGFR2 inhibitors in their experiments. The following information is designed to help you adjust dosages effectively across different tumor models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and other small molecule FGFR2 inhibitors?
A1: this compound and similar small molecule inhibitors are designed to target the fibroblast growth factor receptor 2 (FGFR2), a receptor tyrosine kinase. These inhibitors typically function by binding to the ATP-binding pocket within the kinase domain of FGFR2. This competitive binding prevents the activation of the receptor, thereby blocking downstream signaling pathways crucial for cell proliferation and survival, such as the MAPK and PI3K-AKT pathways. By halting these signals, FGFR2 inhibitors can induce cell cycle arrest or apoptosis in cancer cells that are dependent on aberrant FGFR2 signaling.
Q2: What are the key signaling pathways affected by FGFR2 inhibition?
A2: Inhibition of FGFR2 primarily impacts the RAS-MAPK-ERK and PI3K-AKT signaling cascades.[1] Upon activation, FGFR2 phosphorylates FRS2 (FGFR substrate 2), which then recruits adaptor proteins like GRB2 to initiate these downstream pathways.[1] The diagram below illustrates the central role of FGFR2 in these signaling networks.
References
Validation & Comparative
Fgfr2-IN-2: A Comparative Guide to Selective FGFR2 Inhibitors
For researchers and drug development professionals navigating the landscape of targeted cancer therapies, the selection of a potent and selective kinase inhibitor is paramount. This guide provides a detailed comparison of Fgfr2-IN-2 with other prominent selective inhibitors of Fibroblast Growth Factor Receptor 2 (FGFR2), a key player in various malignancies. The following sections present a comprehensive overview of their comparative efficacy, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Comparative Efficacy and Selectivity of FGFR2 Inhibitors
The potency and selectivity of this compound and its counterparts have been evaluated through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of these compounds. The data presented below, collated from various studies, summarizes the inhibitory activity of these small molecules against the FGFR family and other selected kinases. It is important to note that direct comparisons of IC50 values across different studies should be interpreted with caution due to potential variations in experimental conditions.
| Inhibitor | FGFR1 (IC50, nM) | FGFR2 (IC50, nM) | FGFR3 (IC50, nM) | FGFR4 (IC50, nM) | VEGFR2 (KDR) (IC50, nM) | Other Kinases (IC50, nM) |
| This compound | 389[1] | 29[1] | 758[1] | Not Reported | Not Reported | Not Reported |
| Infigratinib (BGJ398) | 0.9[2] | 1.4[2] | 1[2] | 60[3] | 180[4] | Abl (2300), Fyn (1900), Kit (750), Lck (2500), Lyn (300), Yes (1100)[2] |
| Pemigatinib (INCB054828) | 0.4[5][6] | 0.5[5][6] | 1.2[5][6] | 30[5][6] | 182[7] | c-KIT (266)[7] |
| Futibatinib (TAS-120) | 1.8[8][9] | 1.4[8][9] | 1.6[8][9] | 3.7[8][10] | >1000 | RET (S891A) (85.7% inhibition at 100nM), MAPKAPK2 (54.3% inhibition at 100nM), CK1α (50.7% inhibition at 100nM)[8] |
| AZD4547 | 0.2[11] | 2.5[11] | 1.8[11] | 165[11] | 24[12] | IGFR (581)[12] |
| Debio 1347 (CH5183284) | 9.3[13][14] | 7.6[13][14] | 22[13][14] | 290[13][14] | 960 (Kd)[13] | Not Reported |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and the methods used to evaluate these inhibitors, the following diagrams illustrate the FGFR signaling pathway and a typical experimental workflow for inhibitor testing.
Caption: FGFR Signaling Pathway and Point of Inhibition.
Caption: Workflow for Evaluating FGFR2 Inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are generalized protocols for key assays used in the characterization of FGFR2 inhibitors.
Biochemical Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)
This assay measures the binding of an inhibitor to the kinase of interest.
Materials:
-
Recombinant FGFR2 enzyme
-
LanthaScreen® Eu-anti-Tag Antibody
-
Kinase Tracer
-
Test compounds (e.g., this compound)
-
Kinase Buffer
-
Microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Prepare a 3X solution of the test compound in kinase buffer.
-
Prepare a 3X mixture of the FGFR2 kinase and the Eu-anti-Tag antibody in kinase buffer.
-
Prepare a 3X solution of the kinase tracer in kinase buffer.
-
In a suitable microplate, add 5 µL of the test compound solution to each well.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to initiate the reaction.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a microplate reader, measuring the TR-FRET signal (emission at 665 nm and 615 nm with excitation at 340 nm).
-
Calculate the emission ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the IC50 value.
Cell-Based FGFR2 Phosphorylation Assay
This assay determines the ability of an inhibitor to block FGFR2 autophosphorylation in a cellular context.
Materials:
-
Cancer cell line with FGFR2 amplification or fusion (e.g., SNU-16, KATO-III)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer
-
Antibodies: anti-phospho-FGFR (pFGFR) and anti-total-FGFR
-
Secondary antibodies conjugated to a detectable label (e.g., HRP, fluorophore)
-
Western blot or ELISA reagents and equipment
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
For Western blotting, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against pFGFR and total FGFR, followed by the appropriate secondary antibodies.
-
For ELISA, coat a microplate with a capture antibody for total FGFR, add the cell lysates, and then detect phosphorylated FGFR using a specific anti-pFGFR antibody conjugated to a detection enzyme.
-
Quantify the signal and normalize the pFGFR signal to the total FGFR signal.
-
Plot the normalized pFGFR levels against the inhibitor concentration to determine the IC50 value.
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of an inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line with FGFR2 alteration
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Inject the cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure the tumor volume with calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Plot the mean tumor volume over time for each group to evaluate the anti-tumor efficacy of the inhibitor.
This guide provides a foundational comparison of this compound with other selective FGFR2 inhibitors. For researchers, this information serves as a starting point for selecting the most appropriate compound for their specific research needs and for designing further comparative studies. The provided protocols offer a framework for the experimental validation of these and other novel FGFR inhibitors.
References
- 1. infigratinib [drugcentral.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Probe AZD4547 | Chemical Probes Portal [chemicalprobes.org]
- 13. apexbt.com [apexbt.com]
- 14. selleckchem.com [selleckchem.com]
A Head-to-Head Comparison: The Rise of Selective FGFR2 Inhibition Against Pan-FGFR Inhibitors in Targeted Cancer Therapy
For Immediate Publication
A comprehensive analysis of Fgfr2-IN-2 and its pan-FGFR inhibitor counterparts, providing researchers, scientists, and drug development professionals with critical data for informed decision-making in the pursuit of precision oncology.
The landscape of targeted cancer therapy is continually evolving, with a significant focus on the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, a critical regulator of cell proliferation, survival, and angiogenesis. While pan-FGFR inhibitors have shown clinical efficacy in various cancers harboring FGFR alterations, their broad-spectrum activity often leads to off-target toxicities. This has spurred the development of more selective agents, such as this compound, designed to specifically target FGFR2-driven malignancies with greater precision and potentially improved safety profiles. This guide provides an in-depth, objective comparison of this compound (represented by the highly selective FGFR2 inhibitor lirafugratinib/RLY-4008) and prominent pan-FGFR inhibitors, supported by experimental data.
Executive Summary
This guide delves into the preclinical and clinical data of the highly selective FGFR2 inhibitor, lirafugratinib (RLY-4008), as a representative for this compound, and compares its performance against established pan-FGFR inhibitors including erdafitinib, infigratinib, pemigatinib, and futibatinib. The data presented herein highlights the superior selectivity of lirafugratinib for FGFR2 over other FGFR isoforms, which translates to a more favorable safety profile by mitigating toxicities associated with the inhibition of FGFR1 and FGFR4. While pan-FGFR inhibitors have demonstrated notable efficacy, their utility can be limited by adverse events such as hyperphosphatemia (FGFR1 inhibition) and diarrhea (FGFR4 inhibition).[1][2][3] The comparative data underscores the potential of selective FGFR2 inhibition as a more refined therapeutic strategy for patients with FGFR2-altered tumors.
Data Presentation: Quantitative Comparison of Inhibitor Potency and Selectivity
The following tables summarize the biochemical potency (IC50 values) of the selective FGFR2 inhibitor lirafugratinib and various pan-FGFR inhibitors against the four FGFR isoforms. Lower IC50 values indicate higher potency.
Table 1: Biochemical Potency (IC50, nM) of FGFR Inhibitors
| Inhibitor | FGFR1 | FGFR2 | FGFR3 | FGFR4 | Selectivity for FGFR2 vs FGFR1 | Selectivity for FGFR2 vs FGFR4 | Reference |
| Lirafugratinib (RLY-4008) | >750 | 3 | >240 | >15,000 | >250-fold | >5,000-fold | [1][3] |
| Erdafitinib | 1.2 | 2.5 | 4.6 | 131 | 0.48-fold | 52.4-fold | [4] |
| Infigratinib (BGJ398) | 0.9 | 1.4 | 1.0 | 60 | 0.64-fold | 42.9-fold | |
| Pemigatinib | 0.4 | 0.5 | 1.2 | 30 | 0.8-fold | 60-fold | |
| Futibatinib (TAS-120) | 1.8 | 1.4 | 1.6 | 3.7 | 0.78-fold | 2.6-fold | |
| Rogaratinib | 4 | 23 | 3 | 104 | 5.75-fold | 4.5-fold | [5] |
Data compiled from publicly available preclinical study results. Values for some inhibitors were not available in the reviewed literature.
Table 2: Clinical Efficacy of FGFR Inhibitors in FGFR2-Fusion/Rearrangement Cholangiocarcinoma (FGFRi-Naïve Patients)
| Inhibitor | Trial | Objective Response Rate (ORR) | Median Duration of Response (mDOR) | Reference |
| Lirafugratinib (RLY-4008) | ReFocus (Phase 1/2) | 73% (at ≥70 mg) | Not Reached | [6] |
| Infigratinib | Phase 2 | 23.1% | 5.0 months | |
| Pemigatinib | FIGHT-202 (Phase 2) | 35.5% | 7.5 months | |
| Futibatinib | FOENIX-CCA2 (Phase 2) | 42% | 9.7 months |
Clinical trial data is subject to change with further study and is presented here for comparative purposes. Direct comparison between trials should be made with caution due to differences in study design and patient populations.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure transparency and reproducibility.
Biochemical Kinase Assay (Example: LanthaScreen® Eu Kinase Binding Assay)
This assay is designed to measure the binding affinity of inhibitors to FGFR kinases.
Materials:
-
FGFR2 kinase (and other FGFR isoforms)
-
LanthaScreen® Eu-anti-Tag Antibody
-
Kinase Tracer
-
Test compounds (e.g., this compound, pan-FGFR inhibitors)
-
Kinase Buffer
-
384-well microplates
Protocol:
-
Prepare a 3X solution of the test compound in kinase buffer.
-
Prepare a 3X mixture of the FGFR kinase and the Eu-anti-Tag antibody in kinase buffer.
-
Prepare a 3X solution of the kinase tracer in kinase buffer.
-
In a 384-well plate, add 5 µL of the 3X test compound solution.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET) between the europium donor and the tracer acceptor.
-
Calculate the IC50 values by plotting the FRET signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[7]
Cell-Based Proliferation Assay (Example: MTT Assay)
This assay determines the effect of inhibitors on the proliferation of cancer cell lines with FGFR alterations.
Materials:
-
FGFR-dependent cancer cell line (e.g., SNU-16 for FGFR2 amplification)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
Protocol:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Western Blot Analysis of FGFR Signaling
This technique is used to assess the phosphorylation status of FGFR and downstream signaling proteins.
Materials:
-
FGFR-dependent cancer cell line
-
Test compounds
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against total FGFR, phosphorylated FGFR (p-FGFR), total ERK, and phosphorylated ERK (p-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Protocol:
-
Treat cultured cells with the test compounds for a specified time.
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[8]
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
Mandatory Visualization
FGFR Signaling Pathway
Caption: Simplified FGFR signaling pathway and points of inhibition.
Experimental Workflow for Inhibitor Comparison
Caption: Workflow for comparing FGFR inhibitors.
Conclusion
The development of highly selective FGFR2 inhibitors like lirafugratinib (representing this compound) marks a significant advancement in precision oncology.[1][3] While pan-FGFR inhibitors have paved the way by validating FGFR as a therapeutic target, their broad inhibition profile can lead to dose-limiting toxicities.[2][3] The superior selectivity of this compound offers the potential for a wider therapeutic window, allowing for more sustained target engagement at clinically effective doses with a reduced burden of off-isoform adverse events.[1][3] The data presented in this guide strongly supports the continued investigation of selective FGFR2 inhibitors as a promising therapeutic strategy for patients with FGFR2-driven cancers, potentially leading to improved clinical outcomes and quality of life. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of selective versus pan-FGFR inhibitors.
References
- 1. RLY-4008, the First Highly Selective FGFR2 Inhibitor with Activity across FGFR2 Alterations and Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Discovery of lirafugratinib (RLY-4008), a highly selective irreversible small-molecule inhibitor of FGFR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding and Overcoming Resistance to Selective FGFR Inhibitors across FGFR2-Driven Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rogaratinib: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. The physical basis of FGFR3 response to fgf1 and fgf2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to FGFR2 Inhibitors: Fgfr2-IN-2, Futibatinib, and Pemigatinib
In the landscape of targeted cancer therapy, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) pathway have emerged as a critical treatment modality for various malignancies driven by FGFR aberrations. This guide provides a detailed comparison of three FGFR2 inhibitors: Fgfr2-IN-2, a preclinical compound, and two clinically approved drugs, futibatinib (Lytgobi®) and pemigatinib (Pemazyre®). The focus is on their efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action
Futibatinib and pemigatinib are both small molecule kinase inhibitors that target the ATP-binding pocket of FGFRs, thereby blocking downstream signaling pathways crucial for cell proliferation and survival, such as the RAS/MAPK and PI3K/AKT pathways.[1][2] Futibatinib is a selective, irreversible inhibitor of FGFR1, 2, 3, and 4.[3] Its covalent binding to a specific cysteine residue in the kinase domain ensures prolonged inhibition.[4] Pemigatinib is a selective inhibitor of FGFR1, 2, and 3.[5] In contrast, this compound is a potent preclinical FGFR inhibitor with activity against FGFR1, 2, 3, and 4.[6]
Preclinical Efficacy
The in vitro potency of these inhibitors against FGFRs has been determined through various kinase assays.
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| This compound | 7.3[6] | 4.3[6] | 7.6[6] | 11[6] |
| Futibatinib | 1.8[3] | 1.4[3] | 1.6[3] | 3.7[3] |
| Pemigatinib | 0.4[5] | 0.5[5] | 1.0[5] | 30[5] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency.
Clinical Efficacy in Cholangiocarcinoma
Futibatinib and pemigatinib have been extensively studied in patients with previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 gene fusions or other rearrangements. The pivotal clinical trials for these drugs are the FOENIX-CCA2 study for futibatinib and the FIGHT-202 study for pemigatinib.[7][8][9]
An indirect treatment comparison of these two trials suggests that while there were no statistically significant differences in efficacy outcomes, there was a numerical trend favoring futibatinib across several parameters, including progression-free survival (PFS), overall survival (OS), duration of response (DOR), and objective response rate (ORR).[7][8][9][10][11]
| Efficacy Outcome | Futibatinib (FOENIX-CCA2) | Pemigatinib (FIGHT-202) |
| Objective Response Rate (ORR) | 42%[7] | 36%[12] |
| Median Progression-Free Survival (PFS) | 9.0 months | 6.9 months[12] |
| Median Overall Survival (OS) | 21.7 months | Not directly comparable |
| Median Duration of Response (DOR) | 9.7 months | 9.1 months[13] |
Data is derived from separate clinical trials and should be interpreted with caution as they are not from a head-to-head study.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
A common method to determine the IC50 values of FGFR inhibitors is the LanthaScreen® Eu Kinase Binding Assay or a similar fluorescence resonance energy transfer (FRET)-based assay.
-
Reagents : Recombinant human FGFR kinase, europium-labeled anti-tag antibody, Alexa Fluor® 647-labeled ATP-competitive kinase tracer, and the test inhibitor.
-
Procedure :
-
A dilution series of the test inhibitor is prepared.
-
The kinase and antibody are mixed and added to the wells of a microplate.
-
The tracer is added to initiate the binding reaction.
-
The plate is incubated at room temperature for a specified time (e.g., 1 hour).
-
-
Data Analysis : The FRET signal is measured using a plate reader. The signal is inversely proportional to the amount of inhibitor bound to the kinase. IC50 values are calculated by fitting the data to a dose-response curve.[14]
Cell Viability Assay (General Protocol)
Cell viability assays are used to assess the anti-proliferative activity of the inhibitors on cancer cell lines.
-
Cell Culture : Cancer cell lines with known FGFR alterations (e.g., FGFR2 amplification or fusion) are cultured in appropriate media.
-
Treatment : Cells are seeded in 96-well plates and treated with a range of concentrations of the inhibitor or vehicle control for a specified period (e.g., 72 hours).
-
Measurement : Cell viability is assessed using a colorimetric or luminescent assay, such as the Sulforhodamine B (SRB) assay or CellTiter-Glo® Luminescent Cell Viability Assay.[15]
-
Data Analysis : The results are used to determine the IC50 of the inhibitor in a cellular context.
In Vivo Xenograft Model (General Protocol)
Xenograft models are used to evaluate the in vivo anti-tumor efficacy of the inhibitors.
-
Animal Model : Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation : Human cancer cells with FGFR alterations are subcutaneously injected into the flanks of the mice.
-
Treatment : Once tumors reach a palpable size, mice are randomized into treatment and control groups. The inhibitor is administered orally at a specified dose and schedule.
-
Efficacy Assessment : Tumor volume is measured regularly. At the end of the study, tumors may be excised for further analysis (e.g., pharmacodynamic studies to assess target inhibition).[16][17]
Visualizing the FGFR Signaling Pathway and Experimental Workflows
Caption: Simplified FGFR signaling pathway and the point of inhibition.
Caption: General workflow for FGFR inhibitor drug development.
Conclusion
Futibatinib and pemigatinib are both effective targeted therapies for patients with cholangiocarcinoma harboring FGFR2 alterations. While direct head-to-head clinical trial data is lacking, an indirect comparison suggests a potential efficacy advantage for futibatinib. This compound is a potent preclinical FGFR inhibitor, but its clinical potential remains to be determined. The choice of inhibitor in a clinical setting will depend on various factors including the specific FGFR alteration, patient characteristics, and the evolving clinical data. For researchers, the distinct profiles of these inhibitors offer valuable tools to probe the intricacies of FGFR signaling and to develop next-generation therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Molecular and clinical significance of fibroblast growth factor 2 (FGF2 /bFGF) in malignancies of solid and hematological cancers for personalized therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cross-Comparison of Clinical Trials Assessing Futibatinib and Pemigatinib versus Chemotherapy in Patients with CCA and FGFR2 Fusion or Other Rearrangements | CCA News Online [ccanewsonline.com]
- 8. Comparing Results with Futibatinib and Pemigatinib versus Chemotherapy in Patients with Cholangiocarcinoma and FGFR2 Fusion or Other Rearrangements | CCA News Online [ccanewsonline.com]
- 9. Indirect treatment comparison of futibatinib with chemotherapy and pemigatinib in cholangiocarcinoma with <em>FGFR2 </em>fusions/rearrangements. - ASCO [asco.org]
- 10. ISPOR - Matching-Adjusted Indirect Comparison of Futibatinib Versus Chemotherapy and Pemigatinib in Cholangiocarcinoma Patients With FGFR2 Fusions/Rearrangements [ispor.org]
- 11. ispor.org [ispor.org]
- 12. Pemazyre (pemigatinib) vs Lytgobi (futibatinib) | Everyone.org [everyone.org]
- 13. incytemi.com [incytemi.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. mouseion.jax.org [mouseion.jax.org]
- 16. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
Validating Fgfr2-IN-2 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a molecule interacts with its intended target within a cell is a critical step in drug discovery. This guide provides a comparative overview of methods to validate the target engagement of Fgfr2-IN-2, a selective inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2), and compares its performance with other known FGFR2 inhibitors.
This document outlines key experimental approaches to quantify the interaction of this compound with its target protein, FGFR2, in a cellular context. We present detailed protocols for essential assays and compile available data to benchmark this compound against other FGFR inhibitors, offering a comprehensive resource for researchers in this field.
Understanding FGFR2 Signaling
FGFR2 is a receptor tyrosine kinase that, upon binding to fibroblast growth factors (FGFs), dimerizes and autophosphorylates, initiating downstream signaling cascades. These pathways, including the RAS-MAPK and PI3K-AKT pathways, are crucial for cell proliferation, survival, and differentiation. In several cancers, aberrant FGFR2 signaling, due to mutations, amplifications, or fusions, drives tumor growth, making it a compelling therapeutic target.
Experimental Validation of Target Engagement
To confirm that this compound directly binds to and inhibits FGFR2 within cells, a series of biochemical and cell-based assays are recommended. The following experimental workflow outlines a typical validation process.
Quantitative Comparison of FGFR2 Inhibitors
The following table summarizes the available biochemical potency data for this compound and a selection of alternative FGFR2 inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the kinase by 50%.
| Inhibitor | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| This compound | 389 | 29 | 758 | - | [1] |
| Futibatinib | 1.4 - 3.7 | 1.4 - 3.7 | 1.4 - 3.7 | 1.4 - 3.7 | [2] |
| Pemigatinib | - | - | - | - | [3][4] |
| Infigratinib | - | - | - | - | [3][4] |
| RLY-4008 | >750 | 3 | >240 | >15000 | [5] |
Note: Data for some inhibitors may not be publicly available or may vary depending on the assay conditions. Direct comparison should be made with caution.
Experimental Protocols
Biochemical Kinase Assay for IC50 Determination
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified FGFR2 kinase.
Materials:
-
Recombinant human FGFR2 kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Poly (Glu, Tyr) 4:1 substrate
-
This compound and other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound and other inhibitors in DMSO.
-
In a white opaque microplate, add the kinase buffer.
-
Add the test compounds to the wells.
-
Add the recombinant FGFR2 kinase to the wells and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular FGFR2 Autophosphorylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block FGFR2 autophosphorylation in a cellular context.
Materials:
-
FGFR2-amplified cancer cell line (e.g., SNU-16 or KATO-III)
-
Cell culture medium and supplements
-
This compound and other test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-FGFR2 (Tyr653/654), anti-total-FGFR2, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed FGFR2-amplified cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or other inhibitors for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-FGFR2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total FGFR2 and a loading control (e.g., β-actin).
-
Quantify the band intensities and normalize the phospho-FGFR2 signal to the total FGFR2 and loading control.
-
Determine the EC50 value by plotting the normalized phospho-FGFR2 levels against the inhibitor concentration and fitting to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly assess the binding of a compound to its target protein in intact cells. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
FGFR2-expressing cell line
-
Cell culture medium
-
This compound or other test compounds
-
PBS
-
PCR tubes or plates
-
Thermal cycler
-
Lysis buffer (with protease and phosphatase inhibitors)
-
Western blot materials (as described in the cellular phosphorylation assay protocol)
Procedure:
-
Culture cells to confluency.
-
Treat the cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by centrifugation at high speed.
-
Collect the supernatant and analyze the amount of soluble FGFR2 by Western blot as described previously.
-
Plot the amount of soluble FGFR2 against the temperature for both vehicle- and compound-treated samples to generate a thermal shift curve. A shift in the curve to a higher temperature in the presence of the compound indicates target engagement.
-
To determine an isothermal dose-response curve, treat cells with a range of compound concentrations and heat all samples at a single, optimized temperature (a temperature that causes partial denaturation in the absence of the compound). The EC50 for thermal stabilization can then be calculated.
This guide provides a framework for the validation of this compound target engagement. The presented protocols and comparative data will aid researchers in designing and interpreting their experiments, ultimately contributing to the development of novel and effective FGFR2-targeted therapies.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. Futibatinib, an Irreversible FGFR1-4 Inhibitor for the Treatment of FGFR-Aberrant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Futibatinib: second EMA approval for FGFR inhibitor in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Futibatinib: new targeted therapy in intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RLY-4008, the First Highly Selective FGFR2 Inhibitor with Activity across FGFR2 Alterations and Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Selectivity of FGFR2 Inhibitors
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a detailed comparison of the cross-reactivity profile of a highly selective Fibroblast Growth Factor Receptor 2 (FGFR2) inhibitor against other kinases, supported by experimental data and methodologies. Due to the limited availability of a comprehensive public kinome scan for the specific compound Fgfr2-IN-2, this guide will utilize the publicly available data for RLY-4008 (lirafugratinib), a next-generation, highly selective, and irreversible FGFR2 inhibitor, as a representative example to illustrate the principles of kinase selectivity.
Executive Summary
In the landscape of targeted cancer therapy, the specificity of a kinase inhibitor is a critical determinant of both its efficacy and its safety profile. Off-target activities can lead to unforeseen side effects and diminish the therapeutic window. This guide delves into the selectivity of a potent FGFR2 inhibitor, RLY-4008, showcasing its remarkable specificity for its intended target. Through a detailed examination of its cross-reactivity data, we provide a clear picture of its interactions across the human kinome. This document also outlines the experimental protocols typically employed to generate such data and provides a visual representation of the FGFR2 signaling pathway to contextualize the inhibitor's mechanism of action.
Kinase Selectivity Profile of RLY-4008
The selectivity of RLY-4008 has been extensively characterized, demonstrating a pronounced preference for FGFR2 over other kinases, including other members of the FGFR family. This high degree of selectivity is crucial for minimizing off-target effects, such as hyperphosphatemia (associated with FGFR1 inhibition) and diarrhea (linked to FGFR4 inhibition).[1]
Below is a summary of the inhibitory activity of RLY-4008 against the FGFR family, highlighting its selectivity for FGFR2.
| Kinase Target | IC50 (nM) | Selectivity vs. FGFR2 |
| FGFR2 | 3 | - |
| FGFR1 | >750 | >250-fold |
| FGFR3 | >240 | >80-fold |
| FGFR4 | >15,000 | >5,000-fold |
Table 1: Inhibitory activity and selectivity of RLY-4008 against the FGFR family of kinases. Data is derived from biochemical assays.[2]
While a comprehensive kinome scan against hundreds of kinases is often performed for such compounds, the publicly available data for RLY-4008 focuses on its remarkable selectivity within the FGFR family, which is a key differentiator for this class of inhibitors.[1][2]
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is achieved through robust and high-throughput screening methods. Two commonly employed platforms for this purpose are KINOMEscan and LanthaScreen assays.
KINOMEscan™ Assay (Competition Binding Assay)
The KINOMEscan™ platform is a competition-based binding assay used to quantify the interactions between a test compound and a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The kinase is tagged with DNA, and the amount of kinase bound to the immobilized ligand is detected and quantified using quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.
General Protocol:
-
Reaction Setup: A mixture containing the DNA-tagged kinase, the immobilized ligand, and the test compound (at a specified concentration, e.g., 1 µM) is prepared in a multi-well plate.
-
Binding Competition: The mixture is incubated to allow the binding to reach equilibrium.
-
Washing: Unbound kinase is washed away.
-
Quantification: The amount of bound kinase is determined by qPCR of the associated DNA tag.
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control (% control). A lower % control value indicates a stronger interaction between the compound and the kinase. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.[3][4][5][6]
LanthaScreen™ Eu Kinase Binding Assay (TR-FRET)
The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method to measure inhibitor binding to the kinase active site.
Principle: This assay relies on the binding of an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer) to a europium (Eu)-labeled anti-tag antibody-bound kinase. When the tracer binds to the kinase, the proximity of the Eu-donor and the Alexa Fluor™ acceptor results in a high FRET signal. A test compound that binds to the kinase's ATP site will displace the tracer, leading to a decrease in the FRET signal.
General Protocol:
-
Reagent Preparation: Prepare solutions of the test compound, the kinase/Eu-antibody mixture, and the tracer at appropriate concentrations.
-
Assay Assembly: In a multi-well plate, add the test compound, followed by the kinase/Eu-antibody mixture, and finally the tracer.
-
Incubation: The plate is incubated at room temperature, typically for one hour, to allow the binding reactions to reach equilibrium.
-
Signal Detection: The TR-FRET signal is read on a plate reader capable of measuring fluorescence at the donor and acceptor emission wavelengths (e.g., 615 nm for Europium and 665 nm for Alexa Fluor™ 647).
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. IC50 values are determined by plotting the emission ratio against the logarithm of the inhibitor concentration.[7][8][9][10][11]
FGFR2 Signaling Pathway
FGFR2 is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, migration, and differentiation.[12][13] Upon binding of its fibroblast growth factor (FGF) ligands, FGFR2 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events. The primary signaling pathways activated by FGFR2 include the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[14][15][16][17]
Caption: Simplified FGFR2 signaling pathway leading to cellular responses.
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
The process of characterizing the selectivity of a kinase inhibitor involves a systematic workflow, from initial screening to detailed kinetic analysis.
Caption: Workflow for determining the selectivity profile of a kinase inhibitor.
References
- 1. Discovery of lirafugratinib (RLY-4008), a highly selective irreversible small-molecule inhibitor of FGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RLY-4008, the First Highly Selective FGFR2 Inhibitor with Activity across FGFR2 Alterations and Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4.6. KINOMEscan [bio-protocol.org]
- 4. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. chayon.co.kr [chayon.co.kr]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Signaling by FGFR2 | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fibroblast growth factor (FGF) signaling in development and skeletal diseases - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Fgfr2-IN-2 vs. AZD4547 in FGFR2-Driven Cancers
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed, objective comparison of two fibroblast growth factor receptor 2 (FGFR2) inhibitors: Fgfr2-IN-2 and AZD4547. While both compounds target the FGFR signaling pathway, a critical driver in various malignancies, they differ significantly in their stage of development and the breadth of publicly available data. AZD4547 is a well-characterized, clinical-stage inhibitor with extensive preclinical and clinical data. In contrast, this compound appears to be a preclinical tool compound with limited publicly available information. This guide summarizes the existing data for both, offering a clear perspective on their known activities and potential applications in research and development.
Introduction to FGFR2 and a Comparative Overview of the Inhibitors
Fibroblast growth factor receptor 2 (FGFR2) is a receptor tyrosine kinase that, upon binding to fibroblast growth factors (FGFs), activates downstream signaling pathways crucial for cell proliferation, survival, and migration.[1][2] Dysregulation of FGFR2 signaling, through mechanisms such as gene amplification, mutations, or fusions, is a known oncogenic driver in a variety of solid tumors, including gastric, breast, and intrahepatic cholangiocarcinoma.[3][4] This has made FGFR2 an attractive target for cancer therapy.
AZD4547 is a potent and selective inhibitor of FGFR1, 2, and 3, which has undergone extensive preclinical and clinical evaluation. Its activity has been demonstrated in numerous cancer models, and it has been investigated in multiple clinical trials.
This compound is described as a dual inhibitor of FGFR2 and FGFR3. Available information suggests it is a preclinical research tool with a more selective profile than AZD4547, reportedly sparing FGFR1 and FGFR4. However, detailed quantitative data on its biochemical and cellular activities are not widely available in the public domain.
Mechanism of Action and the FGFR2 Signaling Pathway
Both this compound and AZD4547 are understood to function as ATP-competitive inhibitors of the FGFR kinase domain. By binding to the ATP pocket, they prevent the phosphorylation of the receptor and the subsequent activation of downstream signaling cascades. The primary pathways activated by FGFR2 include the RAS-RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation, and the PI3K-AKT-mTOR pathway, which is critical for cell survival and growth.[5]
Quantitative Data Presentation: A Comparative Analysis
A direct quantitative comparison is challenging due to the disparity in available data. The following tables summarize the extensive data for AZD4547.
Table 1: In Vitro Biochemical and Cellular Activity of AZD4547
| Parameter | Target/Cell Line | IC50 / GI50 | Remarks |
| Biochemical IC50 | FGFR1 | 0.2 nM | Potent inhibitor of FGFR1, 2, and 3.[6] |
| FGFR2 | 2.5 nM | ||
| FGFR3 | 1.8 nM | ||
| VEGFR2 (KDR) | 24 nM | Demonstrates selectivity over VEGFR2.[6] | |
| Cellular Activity | SNU-16 (FGFR2 amplified) | - | Induces G1 arrest and apoptosis.[4] |
| NCI-H716 (FGFR2 amplified) | - | Inhibits cell growth and downstream signaling.[4] | |
| KMS-11 (FGFR3 translocated) | ~281 nM (GI50) | Effective against FGFR-dependent cell lines. | |
| KG-1a (FGFR1 expressed) | ~18 nM (GI50) |
Table 2: In Vivo Efficacy of AZD4547 in Xenograft Models
| Tumor Model | Genetic Alteration | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| SNU-16 (Gastric) | FGFR2 Amplification | 12.5 mg/kg, QD, p.o. | Significant TGI |
| NCI-H716 (Colorectal) | FGFR2 Amplification | 6.25 - 25 mg/kg, QD, p.o. | Dose-dependent TGI[4] |
| AN3CA (Endometrial) | FGFR2 Mutation | 25 mg/kg, QD, p.o. | Moderate TGI[4] |
For This compound , the available data is qualitative:
-
Target Profile: Dual inhibitor of FGFR2 and FGFR3.
-
Selectivity: Spares FGFR1 and FGFR4.
-
In Vivo Activity: Induces tumor stasis or regression in the SNU-16 gastric cancer model.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays used in the characterization of FGFR inhibitors.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Materials:
-
Recombinant human FGFR2 enzyme.
-
Poly(Glu,Tyr) 4:1 substrate.
-
ATP.
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).
-
Test compounds (this compound or AZD4547) at various concentrations.
-
ADP-Glo™ Kinase Assay kit (Promega).
-
384-well plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 2.5 µL of a 2x enzyme/substrate mix (containing FGFR2 and Poly(Glu,Tyr)) to each well.
-
Initiate the kinase reaction by adding 5 µL of a 2x ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to vehicle controls and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of a compound on a cancer cell line.
Materials:
-
FGFR2-dependent cancer cell line (e.g., SNU-16).
-
Complete cell culture medium.
-
Test compounds at various concentrations.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
-
96-well, clear-bottom, white-walled plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound. Include vehicle-only wells as a negative control.
-
Incubate the plate for 72 hours under standard cell culture conditions.
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add CellTiter-Glo® Reagent to each well in an amount equal to the culture medium volume.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence.
-
Calculate the percent viability for each concentration relative to the vehicle control and determine the GI50 value.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of a compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID).
-
FGFR2-dependent cancer cell line (e.g., SNU-16).
-
Matrigel (optional).
-
Test compound formulated in an appropriate vehicle.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously implant cancer cells, often mixed with Matrigel, into the flank of the mice.
-
Monitor the mice for tumor growth.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers and record the body weight of the mice 2-3 times per week.
-
Continue treatment for a specified period (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker assessment).
-
Calculate tumor growth inhibition (TGI) for the treatment groups compared to the control group.
Comparative Analysis and Summary
The comparison between this compound and AZD4547 is fundamentally a comparison between a preclinical tool and a clinical candidate. AZD4547 has a vast and robust dataset supporting its potent activity against FGFR1, 2, and 3, with demonstrated efficacy in various preclinical models and progression into human clinical trials. Its broader FGFR inhibition profile may offer advantages in tumors co-dependent on multiple FGFRs but could also contribute to off-target effects.
This compound, based on the limited available information, is positioned as a more selective inhibitor for FGFR2 and FGFR3. This selectivity, sparing FGFR1 and FGFR4, could theoretically offer a better safety profile, particularly concerning side effects like hyperphosphatemia, which is linked to FGFR1 inhibition. However, without concrete data, this remains speculative. Its primary value, at present, is as a research tool to probe the specific roles of FGFR2/3 in biological systems.
Conclusion
References
- 1. Fibroblast growth factor receptor 2 - Wikipedia [en.wikipedia.org]
- 2. genecards.org [genecards.org]
- 3. The Evolving Role of FGFR2 Inhibitors in Intrahepatic Cholangiocarcinoma: From Molecular Biology to Clinical Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Activity of ARQ 087, a Novel Inhibitor Targeting FGFR Dysregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Potency of FGFR2 Inhibitors Against Oncogenic FGFR2 Fusion Proteins
For Researchers, Scientists, and Drug Development Professionals
The aberrant activation of Fibroblast Growth Factor Receptor 2 (FGFR2) through gene fusions is a key oncogenic driver in a variety of cancers, most notably intrahepatic cholangiocarcinoma (iCCA). This has spurred the development of targeted therapies aimed at inhibiting the constitutive kinase activity of these fusion proteins. This guide provides a comparative analysis of the potency of three prominent FGFR inhibitors—pemigatinib, infigratinib, and futibatinib—against various FGFR2 fusion proteins, supported by experimental data and detailed methodologies.
Introduction to FGFR2 Inhibitors
Pemigatinib, infigratinib, and futibatinib are small molecule kinase inhibitors that have demonstrated significant clinical activity in patients with tumors harboring FGFR2 fusions. While all three drugs target the ATP-binding pocket of the FGFR kinase domain, they exhibit differences in their binding modes and selectivity profiles, which can influence their potency against different fusion proteins and potential resistance mutations.
-
Pemigatinib (Pemazyre®) is a selective, ATP-competitive inhibitor of FGFR1, FGFR2, and FGFR3.[1][2] It was the first targeted therapy approved by the FDA for patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.
-
Infigratinib (Truseltiq®) is another potent and selective ATP-competitive inhibitor of FGFR1, FGFR2, and FGFR3.[3][4] It has also received approval for the treatment of patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[5][6]
-
Futibatinib (Lytgobi®) is a next-generation, irreversible inhibitor of FGFR1, FGFR2, FGFR3, and FGFR4.[7][8] Its covalent binding mechanism may offer advantages in overcoming certain resistance mutations that can arise with ATP-competitive inhibitors.[7][9]
Comparative Potency Against FGFR2 Fusion Proteins
The potency of these inhibitors is typically measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the activity of the target kinase by 50%. Lower IC50 values indicate higher potency. The following tables summarize the available data on the biochemical and cellular potency of pemigatinib, infigratinib, and futibatinib against wild-type FGFRs and various FGFR2 fusion proteins.
Biochemical Potency Against Wild-Type FGFRs
| Inhibitor | FGFR1 (IC50, nM) | FGFR2 (IC50, nM) | FGFR3 (IC50, nM) | FGFR4 (IC50, nM) |
| Pemigatinib | 0.4[2] | 0.5[2] | 1.0[2] | 30[2] |
| Infigratinib | 1.1[3] | 1.0[3] | 2.0[3] | 61[3] |
| Futibatinib | 1.8[7] | - | 1.6[7] | 3.7[7] |
Biochemical IC50 values represent the inhibition of the purified kinase enzyme.
Cellular Potency Against FGFR2 Fusion Proteins
| Cell Line | FGFR2 Fusion | Pemigatinib (IC50, nM) | Infigratinib (IC50, nM) | Futibatinib (IC50, nM) |
| MCF10A | FGFR2-BICC1 | - | - | 18[10][11] |
Cellular IC50 values represent the inhibition of cell viability or proliferation in cancer cell lines harboring the specified FGFR2 fusion. Data for a direct head-to-head comparison across a panel of fusions is limited in the public domain. The values presented are from different studies and experimental conditions may vary.
Experimental Protocols
The determination of inhibitor potency relies on robust and reproducible experimental assays. Below are detailed methodologies for key experiments cited in the evaluation of these FGFR2 inhibitors.
Biochemical Kinase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified FGFR kinase.
Workflow:
Biochemical Assay Workflow
Protocol:
-
Reagents: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains, ATP, a generic tyrosine kinase substrate (e.g., poly(Glu,Tyr) 4:1), and the test inhibitor (pemigatinib, infigratinib, or futibatinib) are prepared in a suitable kinase assay buffer.
-
Reaction Setup: The kinase reaction is initiated by mixing the FGFR enzyme, the test inhibitor at various concentrations, the substrate, and ATP in a microplate well.
-
Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for phosphorylation of the substrate by the kinase.
-
Detection: A detection reagent, such as ADP-Glo™ Kinase Assay reagent, is added to stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: The luminescence signal is measured using a plate reader. IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[12]
Cellular Viability Assay
This assay determines the effect of an inhibitor on the proliferation and survival of cancer cells harboring specific FGFR2 fusions.
Workflow:
Cellular Viability Assay Workflow
Protocol:
-
Cell Seeding: Cancer cell lines expressing specific FGFR2 fusion proteins are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Inhibitor Treatment: The cells are treated with serial dilutions of the FGFR inhibitor (pemigatinib, infigratinib, or futibatinib) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 72 hours, to allow the inhibitor to exert its effect on cell proliferation.
-
Viability Assessment: A cell viability reagent, such as CellTiter-Glo® Luminescent Cell Viability Assay or MTT, is added to each well. These reagents measure ATP levels (an indicator of metabolically active cells) or metabolic activity, respectively.
-
Data Analysis: The luminescence or absorbance is measured using a plate reader. The results are normalized to the vehicle-treated control cells, and IC50 values are determined by plotting cell viability against the inhibitor concentration.
FGFR2 Signaling Pathway
FGFR2 fusions lead to ligand-independent dimerization and constitutive activation of the kinase domain. This results in the phosphorylation of downstream signaling molecules, primarily through the FRS2-RAS-MAPK and PI3K-AKT pathways, driving cell proliferation, survival, and migration.
FGFR2 Signaling Pathway
Conclusion
Pemigatinib, infigratinib, and futibatinib are all potent inhibitors of FGFR2 and have demonstrated significant clinical benefit for patients with FGFR2 fusion-positive cancers. While direct comparative data across a wide range of fusion proteins is still emerging, the available evidence suggests that all three agents are highly active in the nanomolar range. Futibatinib's irreversible binding mechanism may offer an advantage in overcoming certain acquired resistance mutations. The choice of inhibitor for a particular patient may depend on a variety of factors, including the specific FGFR2 fusion partner, the presence of co-mutations, and the patient's prior treatment history. Further head-to-head clinical trials and comprehensive preclinical studies are needed to fully elucidate the comparative efficacy of these agents and to guide optimal treatment strategies.
References
- 1. Characterization of the cholangiocarcinoma drug pemigatinib against FGFR gatekeeper mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. qedtx.com [qedtx.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Futibatinib | C22H22N6O3 | CID 71621331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Futibatinib: new targeted therapy in intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of futibatinib, an irreversible fibroblast growth factor receptor inhibitor, in FGFR-altered breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mouseion.jax.org [mouseion.jax.org]
- 12. ascopubs.org [ascopubs.org]
Navigating Resistance: A Comparative Guide to Fgfr2-IN-2 and Other Inhibitors Against FGFR2 Gatekeeper Mutations
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Kinase Inhibitor Efficacy and Methodologies
The emergence of resistance to targeted cancer therapies is a critical challenge in oncology. For fibroblast growth factor receptor 2 (FGFR2)-driven malignancies, the acquisition of "gatekeeper" mutations within the kinase domain, such as the V564F/L (V565F/L) substitution, can significantly diminish the efficacy of first-generation inhibitors. This guide provides a comparative analysis of Fgfr2-IN-2 and other prominent FGFR inhibitors, focusing on their activity against these clinically relevant resistance mutations. Experimental data is presented to offer a clear comparison of their performance, alongside detailed protocols for key assays.
Introduction to FGFR2 and Resistance Mutations
Fibroblast growth factor receptor 2 (FGFR2) is a receptor tyrosine kinase that, when aberrantly activated, can drive the growth of various cancers. Small molecule inhibitors targeting the ATP-binding site of the FGFR2 kinase domain have shown clinical promise. However, the development of acquired resistance, frequently through mutations in the gatekeeper residue, limits their long-term effectiveness. The gatekeeper residue controls access to a hydrophobic pocket within the ATP-binding site, and mutations at this position can sterically hinder the binding of inhibitors.
Comparative Inhibitor Activity
This compound is a potent pan-FGFR inhibitor with low nanomolar activity against the wild-type forms of the FGFR family. While specific data on its activity against FGFR2 gatekeeper mutations is not publicly available, its performance against wild-type FGFR2 provides a baseline for comparison with other inhibitors that have been profiled against resistant mutants.
Next-generation inhibitors, such as the irreversible inhibitor KIN-3248 and the selective inhibitor LY2874455, have been specifically designed to overcome the challenge of gatekeeper mutations.[1][2] The data presented below summarizes the biochemical (IC50) and cell-based (EC50) potencies of these compounds against wild-type FGFR2 and the common V564F gatekeeper mutant.
Biochemical Potency (IC50, nM)
| Inhibitor | Wild-Type FGFR2 | FGFR2 V564F Mutant |
| This compound | 4.3 | Data Not Available |
| KIN-3248 | 3.9 - 24.1 (range for FGFR family) | 3.9 - 24.1 (range for resistant mutants)[1] |
| LY2874455 | Potent | Potent (maintains activity)[2][3] |
| Compound 28e (PROTAC) | - | 0.121[4] |
Cellular Potency (EC50, nM)
| Inhibitor | Cell Line with Wild-Type FGFR2 | Cell Line with FGFR2 V564F Mutant |
| This compound | Data Not Available | Data Not Available |
| KIN-3248 | 2.4 - 9.9 | 2.4 - 9.9[1] |
| Compound 28e (PROTAC) | 0.207 - 4.626 (FGFR2-overexpressing lines)[4] | Data Not Available |
FGFR2 Signaling Pathway
The binding of a fibroblast growth factor (FGF) ligand to FGFR2 induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation initiates a cascade of downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which drive cellular proliferation, survival, and differentiation. The diagram below illustrates this signaling cascade.
Caption: Simplified FGFR2 signaling cascade leading to cell proliferation.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of inhibitor activity. Below are methodologies for key in vitro and in vivo assays.
Biochemical Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)
This assay measures the ability of a test compound to displace a fluorescently labeled tracer from the ATP-binding site of the FGFR2 kinase.
Materials:
-
Recombinant human FGFR2 (wild-type or mutant)
-
LanthaScreen® Eu-anti-Tag Antibody
-
Kinase Tracer
-
Kinase Buffer
-
Test compounds (e.g., this compound)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
Prepare a 3X kinase/antibody mixture in kinase buffer.
-
Prepare a 3X tracer solution in kinase buffer.
-
In a 384-well plate, add 5 µL of the test compound dilution.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate IC50 values from the resulting dose-response curves.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the impact of an inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
FGFR2-dependent cancer cell line (e.g., expressing wild-type or mutant FGFR2)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine EC50 values.
In Vivo Xenograft Study
This study evaluates the antitumor efficacy of an inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
FGFR2-dependent cancer cells
-
Matrigel (or similar)
-
Test compound formulated for in vivo administration
-
Vehicle control
Procedure:
-
Subcutaneously inject a suspension of cancer cells and Matrigel into the flanks of the mice.
-
Monitor tumor growth until tumors reach a specified size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
Experimental Workflow
The following diagram outlines a typical workflow for evaluating a novel FGFR2 inhibitor.
Caption: A stepwise workflow for preclinical evaluation of FGFR2 inhibitors.
Conclusion
The development of FGFR inhibitors that are active against gatekeeper mutations is a significant advancement in overcoming acquired resistance in FGFR2-driven cancers. While this compound shows excellent potency against wild-type FGFRs, the lack of data on its activity against resistant mutants highlights the importance of next-generation inhibitors like KIN-3248 and LY2874455, which are designed to address this clinical challenge. The experimental protocols and workflows detailed in this guide provide a framework for the continued evaluation and comparison of novel FGFR inhibitors, with the ultimate goal of developing more durable and effective therapies for patients.
References
- 1. ascopubs.org [ascopubs.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Design, synthesis and antitumor activity of a novel FGFR2-selective degrader to overcome resistance of the FGFR2V564F gatekeeper mutation based on a pan-FGFR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Fgfr2-IN-2: A Guide for Laboratory Professionals
For immediate safety, treat Fgfr2-IN-2 as a chemical waste product and follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this compound down the drain or in regular solid waste streams unless explicitly permitted by your environmental health and safety (EHS) department.
This guide provides essential logistical and safety information for the proper disposal of this compound, a selective FGFR2 inhibitor used in research. The following procedures are based on general best practices for laboratory chemical waste management and are intended to supplement, not replace, institution-specific protocols.
Immediate Safety and Handling Precautions
Before handling this compound for disposal, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols. In case of a spill, isolate the area and follow your laboratory's established spill cleanup procedures.
Step-by-Step Disposal Protocol
-
Waste Identification and Classification: Treat this compound as a chemical waste. Unless a comprehensive hazard assessment has been performed and it has been deemed non-hazardous by your institution's EHS office, it should be managed as a hazardous chemical waste.
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, weigh boats), and other contaminated materials in a designated, properly labeled hazardous waste container. Do not mix with other waste streams unless compatible.
-
Liquid Waste: If this compound has been dissolved in a solvent, collect the solution in a compatible, labeled hazardous liquid waste container. Be mindful of chemical incompatibilities; for instance, do not mix halogenated and non-halogenated solvent wastes unless permitted by your institution's waste management plan.
-
-
Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the solvent (if applicable), and the approximate concentration and volume. Include the date when the waste was first added to the container.
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel. Ensure the storage location is secure and away from general laboratory traffic.
-
Arrange for Professional Disposal: Contact your institution's environmental health and safety (EHS) department to schedule a pickup for the hazardous waste. Follow their specific procedures for waste manifest documentation and collection.[1] Partnering with a licensed waste disposal service ensures that the waste is managed responsibly and in compliance with all regulatory requirements.[1]
Storage and Stability of this compound
Proper storage is crucial to maintain the integrity of this compound. The following table summarizes recommended storage conditions.
| Storage Type | Temperature | Duration |
| Powder | -20°C | 2 years |
| In solvent | -80°C | 6 months |
| In solvent | -20°C | 1 month |
Data sourced from publicly available information.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

